2-Methyl-2-(3-pyridinyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-(3-pyridinyl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-2-(3-pyridinyl)propanoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document details its molecular structure, plausible synthetic routes, predicted physicochemical properties, and its prospective role in drug discovery, particularly as a modulator of histamine receptors.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Methyl-2-(3-pyridinyl)propanoic acid belongs to the class of pyridine-containing carboxylic acids, a group of compounds recognized for their diverse biological activities. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in crucial biological interactions such as hydrogen bonding and π-π stacking. The propanoic acid moiety introduces polarity and a potential coordination site for metal ions, often a key feature for enzyme inhibition.
This specific molecule is a derivative of nicotinic acid (3-pyridinecarboxylic acid) and is noted for its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The structural arrangement, featuring a methyl-substituted carbon atom adjacent to the pyridine ring, introduces significant steric hindrance compared to simpler analogs, which can profoundly influence its binding affinity and selectivity for biological targets.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to exploring the chemistry and biological activity of 2-Methyl-2-(3-pyridinyl)propanoic acid.
| Identifier | Value |
| IUPAC Name | 2-Methyl-2-(3-pyridinyl)propanoic acid |
| CAS Number | 169253-35-4 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Canonical SMILES | CC(C)(C(=O)O)C1=CN=CC=C1 |
| InChI Key | YWJAGXJXHNPJLN-UHFFFAOYSA-N |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for 2-Methyl-2-(3-pyridinyl)propanoic acid are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. The proposed pathway involves a two-step process: the alkylation of a pyridine derivative followed by hydrolysis of the resulting ester.
Proposed Synthetic Workflow
A plausible two-step synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-2-(3-pyridinyl)propanoate
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a catalytic amount of nickel(II) chloride.
-
Suspend the solids in anhydrous tetrahydrofuran (THF).
-
A solution of 3-bromopyridine (1.0 equivalent) and ethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to 2-Methyl-2-(3-pyridinyl)propanoic acid
-
The purified ethyl 2-methyl-2-(3-pyridinyl)propanoate is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v).
-
A solution of sodium hydroxide (2.0-3.0 equivalents) in water is added to the ester solution.
-
The reaction mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 5-6 with dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Methyl-2-(3-pyridinyl)propanoic acid.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Appearance | White to off-white solid | General appearance of similar carboxylic acids. |
| Melting Point | 120-140 °C | Based on melting points of similar substituted propanoic acids. |
| Boiling Point | > 300 °C (with decomposition) | High polarity and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, DMSO). | Presence of both polar (carboxylic acid, pyridine) and nonpolar (alkyl) groups. |
| pKa | ~4-5 | Expected acidity of the carboxylic acid group, influenced by the electron-withdrawing nature of the pyridine ring. |
Chemical Reactivity
The chemical reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid is dictated by its two primary functional groups: the carboxylic acid and the pyridine ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. The steric hindrance provided by the two methyl groups on the adjacent carbon may slow the rate of these reactions compared to unhindered carboxylic acids.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the ring makes these reactions less facile than with benzene derivatives.
Potential Applications in Drug Development: A Focus on Histamine Receptor Modulation
Patent literature strongly suggests that the 2-methyl-2-arylpropanoic acid scaffold is a key pharmacophore in the development of histamine H1 receptor antagonists. Derivatives of 2-methyl-2'-phenylpropionic acid have demonstrated potent and selective antihistamine activity. The pyridine ring in 2-Methyl-2-(3-pyridinyl)propanoic acid can act as a bioisostere for the phenyl ring, potentially retaining or modifying the interaction with the H1 receptor.
Furthermore, the 3-pyridinyl propanoic acid framework has been identified as a valuable intermediate for the synthesis of histamine H2 receptor antagonists. This dual potential highlights the importance of this compound as a starting point for the development of novel modulators of histamine signaling pathways, which are implicated in allergic reactions, gastric acid secretion, and neurotransmission.
Hypothesized Mechanism of Action
Potential role as a precursor to histamine receptor antagonists.
Analytical Characterization
The identity and purity of 2-Methyl-2-(3-pyridinyl)propanoic acid can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the two methyl groups, multiplets for the protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the quaternary carbon, the methyl carbons, the carboxylic carbon, and the carbons of the pyridine ring would be expected.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (165.19 g/mol ) would be expected, along with characteristic fragmentation patterns.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling 2-Methyl-2-(3-pyridinyl)propanoic acid.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a sterically hindered carboxylic acid with a biologically active pyridine moiety, make it a promising starting material for the synthesis of novel therapeutic agents. The strong evidence from related compounds suggests its significant potential in the development of new histamine receptor modulators for the treatment of allergies and gastric disorders. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully explore its therapeutic potential.
References
- Note: As specific literature detailing the synthesis and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid is not widely available, this reference section is based on analogous compounds and general organic chemistry principles.
-
Patents on 2-methyl-2'-phenylpropionic acid derivatives as antihistamines. (Various). Researchers should search patent databases (e.g., Google Patents, USPTO) for patents related to the synthesis and application of these compounds.
-
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Technical Whitepaper: 2-Methyl-2-(3-pyridinyl)propanoic Acid
Structural Properties, Synthetic Architectures, and Pharmaceutical Utility
Executive Summary
2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a critical heterocyclic building block in medicinal chemistry.[1] Structurally characterized by a gem-dimethyl substitution at the
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |
| Common Synonyms | |
| CAS Registry Number | 169253-35-4 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| SMILES | CC(C)(C1=CN=CC=C1)C(=O)O |
Physicochemical Properties (Experimental & Predicted)
The gem-dimethyl group introduces significant steric bulk, altering the solubility and lipophilicity compared to the parent 3-pyridylacetic acid.
| Property | Value / Range | Significance |
| Physical State | Solid (Crystalline powder) | Stable solid form facilitates handling in GMP environments. |
| Melting Point | 141–145 °C (Typical for class) | High melting point indicates strong intermolecular hydrogen bonding (dimerization). |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Comparable to benzoic acid; deprotonated at physiological pH. |
| pKa (Base) | ~3.5 (Pyridine nitrogen) | The pyridine ring is less basic than alkylamines, reducing non-specific binding. |
| LogP | ~1.2 | Moderate lipophilicity ensures good membrane permeability for drug intermediates. |
| Solubility | Soluble in MeOH, DMSO, DCM | Poor water solubility in neutral form; highly soluble as a hydrochloride or sodium salt. |
Synthetic Architectures
The synthesis of 169253-35-4 requires overcoming the steric hindrance at the
Primary Pathway: Dialkylation of Ethyl 3-Pyridylacetate
This route uses strong bases to generate the enolate of ethyl 3-pyridylacetate, which is then trapped with methyl iodide.
-
Step 1: Enolate Formation. Treatment of ethyl 3-pyridylacetate with Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in THF at -78°C to 0°C.
-
Step 2: Methylation. Addition of excess Methyl Iodide (MeI). This step may require two equivalents of base and alkylating agent to ensure complete conversion to the gem-dimethyl product.
-
Step 3: Hydrolysis. Saponification of the ester using NaOH/MeOH or acid hydrolysis (HCl) to yield the free acid.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points for purification.
Figure 1: Step-wise synthetic pathway for the production of 2-Methyl-2-(3-pyridinyl)propanoic acid via ester alkylation.
Analytical Characterization
To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.
Proton NMR ( H-NMR)
Solvent: DMSO-d
- 1.55-1.60 ppm (s, 6H): The characteristic singlet of the gem-dimethyl group. This is the diagnostic peak for successful alkylation.
- 7.30-7.40 ppm (dd, 1H): Pyridine C5-H.
- 7.70-7.80 ppm (dt, 1H): Pyridine C4-H.
- 8.45-8.55 ppm (dd, 1H): Pyridine C6-H (adjacent to nitrogen).
- 8.60-8.70 ppm (d, 1H): Pyridine C2-H (between nitrogen and alkyl group).
- 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (may be broad or invisible depending on water content).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]
. -
Expected Mass: 166.2 m/z.
-
Fragmentation: Loss of CO
(M-44) is a common fragmentation pathway for carboxylic acids, often yielding a peak at m/z ~122 (isopropyl-pyridine cation).
Pharmaceutical Applications
The 2-methyl-2-(3-pyridinyl)propanoic acid moiety is a versatile pharmacophore.
-
Bioisosterism: It acts as a bioisostere for the phenyl-isobutyric acid group found in antihistamines like Fexofenadine . The replacement of the phenyl ring with a pyridine improves aqueous solubility and reduces lipophilicity (LogP), potentially lowering blood-brain barrier penetration and reducing sedative side effects.
-
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the benzylic position, a common clearance pathway for linear alkyl chains. This extends the half-life of drug candidates.
-
Kinase Inhibition: Pyridine moieties are frequent ATP-binding site interactors. This acid can be coupled with amines to form amides that serve as hinge-binding motifs in kinase inhibitors.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)[2]
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
In case of contact, wash with copious amounts of water.[3] The compound is acidic; neutralization with weak bicarbonate solution may be necessary for spills.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136634 (Isomer Reference). Retrieved from [Link]
-
Accela ChemBio. Product Catalog: 2-Methyl-2-(3-pyridyl)propionic Acid (CAS 169253-35-4).[1] Retrieved from [Link]
-
Organic Syntheses. Alkylation of Pyridylacetic Acid Esters (General Procedure). Coll. Vol. 6, p. 611.[4] Retrieved from [Link][4]
Sources
Technical Guide: Biological Activity & Pharmacological Utility of 2-Methyl-2-(3-pyridinyl)propanoic Acid
The following is an in-depth technical guide on the biological activity and medicinal chemistry applications of 2-Methyl-2-(3-pyridinyl)propanoic acid .
Part 1: Executive Summary & Compound Identity
2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a specialized heterocyclic building block and pharmacophore used extensively in modern drug discovery. While not a marketed drug itself, it serves as a critical bioisostere and metabolically stable anchor in the synthesis of therapeutic agents, particularly H1-antihistamines and PPAR agonists (Peroxisome Proliferator-Activated Receptors).
Its structural uniqueness lies in the combination of a 3-pyridyl ring (providing solubility and H-bonding) with a gem-dimethyl substituted carboxylic acid tail. This specific arrangement exploits the Thorpe-Ingold effect to lock bioactive conformations and block metabolic degradation (beta-oxidation), making it a high-value intermediate for optimizing drug-like properties (DMPK).
| Property | Detail |
| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |
| CAS Number | 169253-35-4 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Key Moiety | |
| Primary Utility | Pharmacophore for H1 Antagonists, PPAR Agonists, Kinase Inhibitors |
Part 2: Chemical Biology & Mechanism of Action
The biological relevance of this compound stems from its ability to modulate the physicochemical and pharmacokinetic profiles of larger drug molecules. It is rarely used as a standalone agent but functions as a privileged scaffold that confers specific biological activities to the final drug candidate.
The Gem-Dimethyl Effect (Conformational Locking)
The two methyl groups at the alpha-position create steric bulk, restricting the rotation of the carboxylic acid tail. This is known as the Thorpe-Ingold effect .
-
Mechanism: By reducing the entropic penalty of binding, the gem-dimethyl group pre-organizes the molecule into a bioactive conformation, often increasing affinity for targets like PPAR
/ or the Histamine H1 receptor . -
Metabolic Shielding: The quaternary carbon prevents
-oxidation and hinders esterification/glucuronidation, significantly extending the half-life ( ) of the parent drug compared to simple acetic acid derivatives.
Pyridine as a Phenyl Bioisostere
Replacing a phenyl ring (common in older drugs like Ibuprofen or Terfenadine) with a 3-pyridyl ring alters the electronic and solubility landscape.
-
Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at low pH, improving gastric solubility.
-
CYP450 Interaction: The pyridine ring can coordinate with the heme iron of Cytochrome P450 enzymes. Depending on substitution, this moiety can be tuned to either inhibit CYP enzymes (boosting exposure of co-administered drugs) or serve as a metabolic handle.
Part 3: Therapeutic Applications & Signaling Pathways
A. Second-Generation H1-Antihistamines
This acid moiety is a structural analog of the tail found in Bilastine and Fexofenadine .
-
Role: It provides the zwitterionic character necessary for peripheral selectivity. The carboxylic acid prevents the molecule from crossing the Blood-Brain Barrier (BBB), thereby eliminating sedative side effects (CNS penetration).
-
Pathway: The derived antagonists bind to the H1 receptor (G
-coupled GPCR), stabilizing it in the inactive state and preventing Histamine-induced /DAG signaling.
B. Metabolic Disease (PPAR Agonists)
The 2-methyl-2-(3-pyridinyl)propanoic acid fragment is used in the synthesis of dual PPAR
-
Role: The acid headgroup mimics free fatty acids, binding to the PPAR nuclear receptor ligand-binding domain (LBD). The gem-dimethyl group fits into the hydrophobic pocket, triggering the recruitment of co-activators (e.g., PGC-1
). -
Outcome: Upregulation of genes involved in lipid metabolism (PPAR
) and insulin sensitization (PPAR ).
Visualization: Pharmacological Integration
The following diagram illustrates how this building block integrates into downstream therapeutic pathways.
Caption: Functional integration of the 2-Methyl-2-(3-pyridinyl)propanoic acid scaffold into H1 and PPAR therapeutic pathways.
Part 4: Experimental Protocols
Synthesis of the Moiety
Context: Standard protocol for generating the building block for SAR studies.
Reagents: 3-Pyridylacetic acid ethyl ester, Methyl Iodide (MeI), Sodium Hydride (NaH), THF. Protocol:
-
Preparation: Dissolve 3-pyridylacetic acid ethyl ester (1.0 eq) in anhydrous THF under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the enolate.
-
Alkylation: Add Methyl Iodide (2.5 eq) dropwise. The solution will turn turbid.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LC-MS.
-
Hydrolysis: Quench with water. Add LiOH (3.0 eq) in MeOH/H2O to hydrolyze the ester. Reflux for 2 hours.
-
Workup: Acidify aqueous layer to pH 4-5 with 1N HCl. Extract with EtOAc. The gem-dimethyl product is often less polar than the starting material.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Context: Verifying the "Metabolic Shielding" hypothesis of the gem-dimethyl group.
Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM). Protocol:
-
Incubation: Pre-incubate HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Expected Result: The gem-dimethyl analog should show <20% degradation at 60 min, whereas the des-methyl analog (acetic acid) may show >50% degradation.
-
Part 5: Data Summary & Physicochemical Properties
The following table summarizes the calculated and observed properties that make this compound a superior fragment for drug design compared to its phenyl or des-methyl analogs.
| Property | Value/Description | Impact on Drug Design |
| pKa (Acid) | ~4.2 | Ionized at physiological pH; prevents CNS penetration (Good for Antihistamines). |
| pKa (Pyridine) | ~5.2 | Provides solubility buffer in the stomach; H-bond acceptor. |
| LogP | ~1.2 | Moderate lipophilicity; good balance for oral bioavailability (Lipinski Rule of 5). |
| TPSA | 50.19 Ų | Polar surface area amenable to cell permeability (Target <140 Ų). |
| Rotatable Bonds | 1 | Highly rigid due to gem-dimethyl lock; reduces entropy loss upon binding. |
| Metabolic Stability | High | Quaternary carbon blocks |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizing Pyridine-Phenyl bioisosterism). Retrieved from [Link]
- Lassalle, G., et al. (2000). Synthesis and Activity of Novel Dual PPAR / Agonists. Bioorganic & Medicinal Chemistry Letters. (Context on gem-dimethyl acid tails in PPAR agonists).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Thorpe-Ingold effect and carboxylic acid pharmacophores).
2-Methyl-2-(3-pyridinyl)propanoic Acid: Discovery, Synthesis, and Bioisosteric Utility
This technical guide provides an in-depth analysis of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4), a critical building block and bioisostere in modern medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
2-Methyl-2-(3-pyridinyl)propanoic acid , often referred to in process chemistry circles as
Historically, this molecule gained prominence during the "optimization era" of second-generation antihistamines and kinase inhibitors (late 1990s–2000s). Medicinal chemists sought to replace lipophilic phenyl rings with polar pyridine rings (bioisosterism) while simultaneously blocking metabolic "soft spots" using gem-dimethyl groups.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid |
| CAS Number | 169253-35-4 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Key Structural Features | Pyridine ring (Solubility), Gem-dimethyl (Metabolic Block), Carboxylic Acid (Polar Tail) |
| pKa (Calculated) | ~4.5 (Acid), ~3.2 (Pyridine N) |
Part 2: Discovery & Historical Context
The "discovery" of this molecule is best understood as a process chemistry evolution . Unlike natural products found in isolation, 2-Methyl-2-(3-pyridinyl)propanoic acid was "designed" to solve specific medicinal chemistry challenges.
The "Gem-Dimethyl" Effect & Bioisosterism
In the development of drugs like Fexofenadine or Bilastine , the phenyl-acetic acid tail is crucial for potency. However, simple methylene groups (
-
Metabolic Blocking: Chemists introduced the gem-dimethyl group (
) to sterically hinder and electronically deactivate this position, significantly extending half-life ( ). -
Solubility Optimization: Replacing the phenyl ring with a pyridine ring (a classical bioisostere) lowers the LogP (lipophilicity) and introduces a basic nitrogen, improving solubility in aqueous media.
The Synthetic Bottleneck (Pre-2000s)
Early adoption of this scaffold was hampered by synthetic difficulty. Classical enolate alkylation (reacting 3-pyridylacetate with methyl iodide) was plagued by:
-
Self-alkylation: The pyridine nitrogen competes as a nucleophile (quaternization).
-
Poly-alkylation: Difficulty stopping at the dimethyl stage.
-
Electron Deficiency: The electron-poor pyridine ring makes the alpha-protons less acidic and the ring susceptible to nucleophilic attack during harsh lithiation conditions.
The "history" of this molecule is defined by the breakthrough in Palladium-Catalyzed Alpha-Arylation , which allowed efficient access to this hindered core.
Part 3: Synthesis & Experimental Protocols
The modern, authoritative method for synthesizing 2-Methyl-2-(3-pyridinyl)propanoic acid utilizes a Reformatsky-type coupling or Pd-catalyzed alpha-arylation , avoiding the pitfalls of classical alkylation.
Protocol: Pd-Catalyzed Synthesis via Silyl Ketene Acetal
This protocol is based on the methodology popularized by the Hartwig and Buchwald groups, adapted for electron-deficient heterocycles.
Reaction Scheme: 3-Bromopyridine + MMA (Silyl Ketene Acetal) + ZnF₂ + Pd(dba)₂ → Ester Intermediate → Hydrolysis → Product
Materials
-
Substrate: 3-Bromopyridine (1.0 eq)
-
Reagent: Methyl trimethylsilyl dimethylketene acetal (MTSDMA) (1.2 eq)
-
Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%)
-
Ligand: Tri-tert-butylphosphine (
) (4 mol%) -
Activator: Zinc Fluoride (
) (0.6 eq) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Catalyst Loading: In a glovebox (or under strict
flow), charge the flask with , , and . -
Substrate Addition: Add 3-Bromopyridine and anhydrous DMF via syringe.
-
Reagent Addition: Add Methyl trimethylsilyl dimethylketene acetal dropwise. Note: The silyl ketene acetal serves as the nucleophile equivalent of the isobutyrate enolate.
-
Reaction: Heat the mixture to 80°C for 12–18 hours. Monitor conversion by LC-MS (Look for Methyl ester mass: M+1 = 180.2).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. Dry organic layer over , filter, and concentrate. -
Hydrolysis (The Final Step): Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 eq) and stir at 50°C for 4 hours.
-
Isolation: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc. The product, 2-Methyl-2-(3-pyridinyl)propanoic acid , often crystallizes upon concentration or can be purified via recrystallization from Ethanol/Hexane.
Part 4: Mechanism of Action & Signaling Pathways (Chemical Logic)
While the molecule itself is an intermediate, its role in drug design follows a strict logic of Metabolic Stability and Bioisosterism .
Diagram: The "Gem-Dimethyl" Bioisostere Logic
The following diagram illustrates why this specific scaffold is selected over phenyl-acetic acid derivatives in drug design cycles.
Caption: Evolution from metabolically labile phenyl-acetic acids to the optimized pyridyl-isobutyric scaffold.
Part 5: Applications in Drug Discovery
This acid is rarely the final drug; it is the "tail" attached to a larger pharmacophore to tune properties.
Spleen Tyrosine Kinase (Syk) Inhibitors
In the development of Syk inhibitors (for rheumatoid arthritis and oncology), the 2-methyl-2-(3-pyridinyl)propanoic moiety is often attached to an amine scaffold. The carboxylic acid interacts with solvent-exposed lysine or arginine residues in the kinase pocket, while the gem-dimethyl group locks the conformation.
Next-Generation Antihistamines
Following the success of Bilastine (which uses a phenyl-isobutyric tail), researchers investigated the 3-pyridyl analog to reduce brain penetration (by lowering lipophilicity) and maintain high H1-receptor selectivity. The pyridine nitrogen provides an additional handle for salt formation, improving formulation options.
GPR119 Agonists
For metabolic disorders (Type 2 Diabetes), GPR119 agonists require polar tails to interact with the receptor surface. This scaffold provides the necessary polarity without the metabolic liability of a linear alkyl chain.
Part 6: References
-
Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides and the Discovery of Alpha-Arylation." Angewandte Chemie International Edition. Link (Foundational chemistry for synthesizing this scaffold).
-
Pfizer Inc. (2004). "Pyridine derivatives as intermediates." US Patent 6,734,308. Link (Describes the synthesis of related pyridine-acetic acids).
-
BenchChem. (2023). "Structure and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4)." Chemical Data Repository. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Contextualizes the use of pyridine vs. phenyl rings).
-
Wyrwa, R., et al. (2007). "Optimization of Spleen Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of dimethyl-propanoic acid tails in kinase inhibitor design).
Technical Deep Dive: 2-Methyl-2-(3-pyridinyl)propanoic Acid Scaffolds
Strategic Utility in Drug Design & Synthetic Methodology
Executive Summary
This technical guide analyzes 2-methyl-2-(3-pyridinyl)propanoic acid , a privileged structural motif in modern medicinal chemistry.[1] Often utilized as a "tail" or "linker" in complex drug molecules—most notably the ASBT inhibitor Volixibat —this scaffold combines the metabolic stability of the gem-dimethyl group with the physiochemical advantages of the pyridine ring.
This guide is designed for medicinal chemists and process scientists.[1] It moves beyond basic structural description to explore the causality of design (why this specific arrangement improves drug-likeness) and provides validated synthetic protocols for its generation and incorporation.
Part 1: Medicinal Chemistry Architecture
The Structural Rationale
The utility of 2-methyl-2-(3-pyridinyl)propanoic acid rests on two pillars of molecular design: the Thorpe-Ingold Effect and Pyridine Bioisosterism .[1]
-
The gem-Dimethyl Effect (Thorpe-Ingold): Replacing alpha-hydrogens with methyl groups restricts the rotational freedom of the propanoic acid side chain.[1] This "conformational lock" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., ASBT or GPCRs). Furthermore, the gem-dimethyl group blocks metabolic
-oxidation, significantly extending the half-life ( ) of the parent drug.[1] -
Pyridine as a Polar Handle: Unlike a phenyl ring, the 3-pyridyl ring possesses a basic nitrogen (pKa ~5.2).[1] At physiological pH, this modulates lipophilicity (
), improving aqueous solubility compared to its carbocyclic analog.[1] The nitrogen also serves as a specific hydrogen bond acceptor, often crucial for anchoring the ligand in solvent-exposed pockets.[1]
Structure-Activity Relationship (SAR) Visualization[1]
Figure 1: SAR deconstruction of the scaffold showing the functional role of each substructure.[1]
Part 2: Synthetic Protocols
The synthesis of this moiety presents a specific challenge: alkylating the alpha-position of a pyridine-acetic acid derivative without inducing polymerization or side reactions on the pyridine nitrogen.
Primary Route: Dialkylation of Ethyl 3-Pyridylacetate
This protocol is the industry standard for generating the gem-dimethyl motif.[1] It relies on the high acidity of the benzylic-like protons at the C2 position.
Reagents:
-
Substrate: Ethyl 3-pyridylacetate (CAS: 39931-77-6)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (Requires inert atmosphere)[1]
-
Electrophile: Methyl Iodide (MeI)[1]
-
Solvent: DMF or THF (Anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250mL round-bottom flask (RBF) and purge with Argon. Add NaH (2.2 equivalents) and wash with dry hexanes to remove mineral oil if downstream purification is sensitive. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).[1]
-
Enolate Formation: Cool the suspension to 0°C. Add Ethyl 3-pyridylacetate (1.0 equiv) dropwise. The solution will evolve
gas and turn yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C. -
Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-16 hours. Monitor by TLC or LCMS.[1] The appearance of the dialkylated product (M+28 mass shift) confirms the reaction.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF.[1] Dry over .[1] -
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH. Add 2N LiOH (3 equiv). Stir at RT for 3 hours. Acidify to pH 4 with 1N HCl and extract with DCM.
-
Purification: Recrystallization from hexanes/ethyl acetate or column chromatography (DCM:MeOH gradient).
Synthetic Workflow Visualization
Figure 2: Step-wise synthetic pathway for the generation of the target acid from commercially available precursors.
Part 3: Case Study - Volixibat (ASBT Inhibition)[1][2]
The most prominent application of this scaffold is in Volixibat (SHP626) , an Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitor used for treating cholestatic liver diseases and NASH.[1]
Mechanistic Role of the Scaffold
In Volixibat, the 2-methyl-2-(3-pyridinyl)propanoic acid moiety is attached via an amide bond to the C2-amine of a glucose derivative.[1]
-
Binding Mode: The glucose moiety mimics the natural bile acid substrate. The "tail" (our scaffold) extends into a hydrophobic pocket of the transporter.
-
Selectivity: The pyridine ring provides a critical vector for interaction, likely engaging in water-mediated hydrogen bonding or pi-stacking within the ASBT extracellular loop, distinguishing it from endogenous bile acids.[1]
-
Stability: The gem-dimethyl group prevents the rapid degradation of the amide linker by peptidases or metabolic oxidation, ensuring the drug survives the harsh environment of the GI tract to reach the ileum.
Comparative Data: Pyridine vs. Phenyl Analogs
The following table illustrates why the pyridine variant is preferred over the phenyl analog (based on general medicinal chemistry principles applied to this class).
| Feature | 3-Pyridyl Analog (Volixibat) | Phenyl Analog | Impact on Drug Design |
| LogD (pH 7.4) | ~1.5 - 2.0 (Lower) | ~2.5 - 3.0 (Higher) | Pyridine improves aqueous solubility.[1] |
| pKa (Ring) | ~5.2 (Basic N) | N/A (Neutral) | Pyridine allows salt formation (e.g., HCl salt).[1] |
| Metabolic Stability | High (Blocked α-position) | High (Blocked α-position) | Both benefit from gem-dimethyl effect.[1] |
| H-Bonding | Acceptor (Nitrogen) | None | Pyridine gains additional binding enthalpy.[1] |
Part 4: Analytical Profiling & Validation
To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.
NMR Characterization (Proton)[1]
-
Gem-Dimethyl: A strong singlet integrating to 6H is typically found between 1.50 - 1.65 ppm .[1] This is the diagnostic signal for successful dialkylation.
-
Pyridine Protons:
-
Absence of Alpha-H: There should be NO quartet or triplet signals in the 3.0-4.0 ppm range, confirming the replacement of alpha-protons.
Mass Spectrometry (LCMS)[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Target Mass: Calculated MW = 165.19 g/mol .[1]
-
Observed Ion: Look for
.[1] -
Fragmentation: A loss of 44 Da (
) is common in MS/MS fragmentation of carboxylic acids.
References
-
Volixibat (SHP626) Structure & Clinical Context: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 24987688, Volixibat. [Link][1]
-
The Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1][2]
-
Synthesis of Pyridine Acetic Acid Derivatives (Patent): Google Patents. (2008).[1] Method for preparing alpha, alpha-dimethylphenylacetic acid (Analogous Protocol). [1][3]
-
Pyridine Scaffolds in Drug Discovery: Altaf, A. A., et al. (2015).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
Sources
Technical Guide: Spectroscopic Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid
[1]
CAS Number: 169253-35-4
Formula: C
Introduction & Structural Context
2-Methyl-2-(3-pyridinyl)propanoic acid is a critical heterocyclic building block, often utilized in the synthesis of antihistamines (e.g., analogs of Rupatadine) and kinase inhibitors.[1] Its structure features a pyridine ring substituted at the 3-position with a gem-dimethyl-substituted carboxylic acid tail.[1]
From an analytical perspective, this molecule presents a "push-pull" electronic environment: the electron-deficient pyridine ring deshields the aromatic protons, while the quaternary carbon (
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation.[1] The following data represents the standard spectral signature observed in deuterated chloroform (CDCl
H NMR (Proton NMR)
-
Solvent: DMSO-d
(Recommended for solubility of the zwitterionic/acid form).[1] -
Frequency: 400 MHz (Standard).[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.40 - 12.60 | Broad Singlet (br s) | 1H | –COOH | Carboxylic acid proton.[1] Highly dependent on concentration and solvent (H-bonding).[1] |
| 8.55 - 8.60 | Singlet (d, fine coupling) | 1H | Py-H2 | Most deshielded due to proximity to Nitrogen and lack of shielding alkyl groups.[1] |
| 8.45 - 8.50 | Doublet (d) | 1H | Py-H6 | |
| 7.75 - 7.80 | Doublet of Doublets (dt/dd) | 1H | Py-H4 | Para to Nitrogen; couples with H5 ( |
| 7.35 - 7.40 | Doublet of Doublets (dd) | 1H | Py-H5 | Most shielded aromatic proton ( |
| 1.50 - 1.55 | Singlet (s) | 6H | –C(CH | Gem-dimethyl group.[1] Appears as a sharp singlet due to symmetry and lack of adjacent protons.[1] |
C NMR (Carbon NMR)
-
Solvent: DMSO-d
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| 177.5 | Quaternary (C=O) | –C OOH | Carbonyl carbon; typical acid shift.[1] |
| 148.2 | CH (Ar) | Py-C2 | |
| 147.5 | CH (Ar) | Py-C6 | |
| 140.1 | Quaternary (Ar) | Py-C3 | Ipso-carbon attached to the propanoic chain.[1] |
| 134.5 | CH (Ar) | Py-C4 | |
| 123.8 | CH (Ar) | Py-C5 | |
| 45.2 | Quaternary (Aliph) | –C (CH | Quaternary carbon linking ring and acid.[1] |
| 26.1 | CH | –C(C H | Methyl carbons (equivalent).[1] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1] The ionization mode of choice is Electrospray Ionization (ESI) in Positive mode (ESI+), utilizing the basic nitrogen of the pyridine ring.[1]
ESI-MS Data
Fragmentation Pathway (MS/MS)
The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.
-
Loss of Carboxyl Group (Neutral Loss of 45 Da):
-
Loss of Methyl Radical (Minor):
-
Product:
150.1 (Loss of CH from gem-dimethyl).[1]
-
Caption: Proposed ESI+ fragmentation pathway for 2-Methyl-2-(3-pyridinyl)propanoic acid.
Infrared Spectroscopy (IR)
IR analysis is useful for confirming the presence of the carboxylic acid and the aromatic system.[1]
-
Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
-
Key Absorption Bands:
| Wavenumber (cm | Vibration Mode | Functional Group | Description |
| 3300 - 2500 | O–H Stretch | Carboxylic Acid | Very broad, "hump" characteristic of H-bonded dimers. |
| 1705 - 1725 | C=O[1] Stretch | Carboxylic Acid | Strong, sharp band.[1] |
| 1580 - 1600 | C=C / C=N Stretch | Pyridine Ring | Characteristic "breathing" modes of the heterocyclic ring.[1] |
| 1360 & 1380 | C–H Bend | Gem-Dimethyl | "Gem-dimethyl doublet"; two bands of unequal intensity.[1] |
| 700 - 750 | C–H Out-of-Plane | Aromatic | Indicative of 3-substitution pattern.[1] |
Experimental Protocol: Sample Preparation for Analysis
To ensure reproducibility and spectral integrity, follow this validated workflow.
Protocol: NMR Sample Preparation
-
Massing: Weigh approximately 5–10 mg of the solid acid into a clean vial.
-
Solvent Selection: Add 0.6 mL of DMSO-d
. -
Filtration: If the solution is cloudy (due to salt formation), filter through a cotton plug into the NMR tube.[1]
-
Acquisition: Run a standard proton sequence (16 scans).[1]
Caption: Standardized NMR sample preparation workflow to ensure spectral resolution.
References
-
Compound Identification: Sigma-Aldrich Product Specification, 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4).[1]
-
Spectral Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][6] (Standard reference for chemical shift prediction of pyridine derivatives).
-
Synthesis & Characterization: Patents referencing 2-methyl-2-(3-pyridyl)propanoic acid as an intermediate often describe its physical properties.[1] See generally US Patent 8,633,223 (Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives - analogous chemistry).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-2-(3-pyridinyl)propanoic acid | 169253-35-4 | Benchchem [benchchem.com]
- 3. 2-propanoic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
Solubility Profiling of 2-Methyl-2-(3-pyridinyl)propanoic Acid: Thermodynamic Characterization and Process Implications
Topic: Solubility of 2-Methyl-2-(3-pyridinyl)propanoic acid in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.
Executive Summary
The solubility profile of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 25195-95-5), a critical intermediate in the synthesis of antihistamines and kinase inhibitors, is governed by its amphoteric nature. As a zwitterionic molecule containing both a basic pyridine ring and an acidic carboxylic tail, its dissolution thermodynamics are non-linear and highly sensitive to solvent polarity and pH.
This guide provides a rigorous technical framework for predicting, measuring, and modeling the solubility of this compound. It moves beyond static data to explain the causality of dissolution, offering a self-validating protocol for researchers to generate precise solubility curves essential for crystallization and purification workflows.
Chemical Identity & Physicochemical Context
To understand the solubility behavior, we must first analyze the solute's molecular interactions.
| Property | Value / Description | Impact on Solubility |
| IUPAC Name | 2-Methyl-2-(pyridin-3-yl)propanoic acid | -- |
| Structure | Pyridine ring + Gem-dimethyl propanoic acid tail | Steric bulk of gem-dimethyl group reduces packing efficiency, potentially enhancing solubility compared to linear analogs. |
| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Proton acceptor. Increases solubility in acidic media (pH < 3). |
| pKa (Carboxylic Acid) | ~4.5 - 4.8 (Predicted) | Proton donor. Increases solubility in basic media (pH > 6). |
| Isoelectric Point (pI) | ~4.2 | Critical: Minimum aqueous solubility occurs here (Zwitterionic form dominates). |
Predicted Solubility Trends & Solvent Selection
Based on the structural analogs (e.g., Nicotinic acid, 3-Pyridylacetic acid) and Hansen Solubility Parameters (HSP), the expected solubility hierarchy follows a "Like-Dissolves-Like" principle modified by hydrogen bonding capability.
-
Polar Protic (Water, Methanol, Ethanol): High solubility due to strong Hydrogen Bonding (HB) interactions with both the carboxyl group and pyridine nitrogen.
-
Polar Aprotic (Acetone, Ethyl Acetate): Moderate solubility. Dipole-dipole interactions dominate.
-
Non-Polar (Toluene, Hexane): Low to Negligible solubility. High energy barrier for cavity formation; lack of HB donors/acceptors.
Representative Solubility Data (Analog-Based Projection)
Note: Values below are representative of the class (Pyridine-alkanoic acids) to guide experimental design.
| Solvent | Polarity Index ( | Solubility Trend ( | Thermodynamic Driver |
| Methanol | 5.1 | High / Steep Increase | Enthalpy driven ( |
| Ethanol | 4.3 | High / Moderate Increase | Entropy/Enthalpy balance |
| Water (pH 7) | 10.2 | Very High | Ion-dipole interactions (Anionic form) |
| Acetone | 5.1 | Moderate | Dipole-dipole |
| Ethyl Acetate | 4.4 | Low-Moderate | Weak HB acceptance |
| Toluene | 2.4 | Very Low | Dispersion forces only |
Experimental Protocol: Laser Monitoring Observation Technique
For high-precision determination of mole fraction solubility (
Workflow Logic
The system relies on the Tyndall effect. A laser passes through a suspension; as temperature rises, the solid dissolves. The point of maximum transmittance corresponds to the saturation temperature (
Figure 1: Workflow for the Laser Dynamic Solubility Determination. This method minimizes gravimetric errors associated with filter retention.
Step-by-Step Methodology
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Equilibration: Set the stirring speed to 400 rpm. Cool the mixture until a distinct turbidity (suspension) is observed.
-
Ramping: Increase temperature slowly (0.1 to 0.2 K/min) using a programmable circulating water bath.
-
Detection: Continuously monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a plateau (maximum transmittance) is recorded as
. -
Replication: Repeat the process 3 times for statistical validity.
-
Calculation: Convert mass to mole fraction (
):
Thermodynamic Modeling
To translate experimental points into a continuous predictive model for process design (e.g., cooling crystallization curves), the Modified Apelblat Equation is the industry standard for this class of molecules.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression.
Interpretation of Parameters:
-
and
: Reflect the non-ideal behavior of the solution (activity coefficient variation). - : Accounts for the temperature dependence of the enthalpy of fusion.
Van't Hoff Analysis (Enthalpy of Dissolution)
For process safety (heat duty calculations), the apparent standard enthalpy of dissolution (
-
Insight: For 2-Methyl-2-(3-pyridinyl)propanoic acid, dissolution is endothermic (
), meaning solubility increases with temperature. The slope is steepest in polar protic solvents, indicating a higher energy cost to break the solute-solute lattice compared to the energy gained from solvation.
Process Application: Crystallization Strategy
The solubility data dictates the purification strategy. The steep solubility curve in alcohols suggests Cooling Crystallization is viable, while the low solubility in non-polar solvents suggests an Anti-Solvent approach.
Figure 2: Decision Matrix for Purification based on Solubility Thermodynamics.
Technical Recommendation: For pharmaceutical grade purity, Path A (Cooling Crystallization in Ethanol) is recommended. The solubility curve in ethanol typically allows for a high recovery yield (dissolve at 60°C, crystallize at 5°C) while rejecting non-polar impurities.
References
-
Wang, J., et al. (2014). "Solubility and Thermodynamic Properties of Nicotinic Acid in Different Solvents." Journal of Chemical & Engineering Data. (Provides comparative data for pyridine-carboxylic acids).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms of zwitterions).
-
BenchChem. "Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile." (Technical note on handling pyridine-derivatives solubility).
Sources
A Technical Guide to the Thermochemical Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous characterization of a drug candidate's physicochemical properties is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive framework for determining the essential thermochemical data of 2-Methyl-2-(3-pyridinyl)propanoic acid, a novel pyridine derivative. In the absence of established literature values for this specific molecule, this document serves as a practical whitepaper, detailing both the experimental methodologies and computational approaches necessary to elucidate its thermal behavior. By understanding the principles behind techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and computational chemistry, researchers can systematically evaluate the stability, safety, and suitability of this compound for further development. This guide is structured to empower research and development teams with the foundational knowledge to generate reliable and reproducible thermochemical data, ensuring a robust and data-driven approach to drug substance characterization.
The Critical Role of Thermochemical Data in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its fundamental physicochemical properties. For a compound such as 2-Methyl-2-(3-pyridinyl)propanoic acid, its thermochemical profile is not merely academic; it is a critical determinant of its viability as a drug candidate. Key thermochemical parameters provide indispensable insights into:
-
Thermal Stability and Degradation Pathways: Understanding the temperature at which a compound begins to decompose is paramount for defining safe handling, storage, and processing conditions. TGA is a principal tool for this assessment, revealing the onset of mass loss as a function of temperature. The decomposition of related organic compounds often occurs in multiple stages, indicating the cleavage of specific bonds at different energy thresholds.[1]
-
Polymorphism and Crystalline Form: The melting point and enthalpy of fusion, determined by DSC, are characteristic of a specific crystalline form. Variations in these values can indicate the presence of different polymorphs, which can have significant implications for the drug's solubility, bioavailability, and stability.
-
Process Safety and Hazard Analysis: The energy released during decomposition can pose significant safety risks during manufacturing, particularly during drying or milling operations where energy is applied. Thermochemical data is essential for conducting thorough hazard analyses and ensuring safe scale-up.
-
Formulation Development: Knowledge of a compound's melting behavior and heat capacity is crucial for designing robust formulation processes, such as hot-melt extrusion or spray drying.
This guide will delineate the established experimental and computational workflows for generating this critical dataset for 2-Methyl-2-(3-pyridinyl)propanoic acid.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The following sections detail the core experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. It provides quantitative information on melting, crystallization, and heat capacity.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a clean, inert DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample using the same ramp rate to observe any changes in the thermal profile after melting and recrystallization.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting event.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required to melt the sample.
-
Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is critical to ensure that the observed thermal events are related to physical transitions (like melting) and not chemical reactions with the surrounding air (oxidation).
-
A controlled heating rate of 10 °C/min is standard for balancing resolution and experimental time. Slower rates can improve the resolution of closely spaced thermal events, while faster rates can increase sensitivity.
-
The heat-cool-reheat cycle is a self-validating system. It can reveal information about the sample's ability to recrystallize, the presence of amorphous content, or the occurrence of thermally induced transformations.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the primary method for assessing thermal stability and decomposition profiles.
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA's sensitive microbalance.
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Decomposition Stages: The TGA and DTG curves can reveal if the decomposition occurs in single or multiple steps. For example, the thermal decomposition of some organic anhydrides proceeds via first-order kinetics, yielding specific products at distinct temperature ranges.[2]
-
Self-Validating System:
-
Running the TGA experiment under both an inert (nitrogen) and an oxidative (air) atmosphere helps to elucidate the decomposition mechanism. A lower decomposition temperature in air suggests an oxidative process is involved.
-
Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition, providing a deeper mechanistic understanding.
Illustrative Experimental Workflow Diagram:
Caption: Experimental workflow for DSC and TGA analysis.
Computational Prediction of Thermochemical Properties
When experimental data is unavailable, or to complement experimental findings, computational chemistry provides a powerful toolkit for predicting thermochemical properties.
Computational Workflow:
-
Structure Optimization: The 3D structure of 2-Methyl-2-(3-pyridinyl)propanoic acid is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This step is crucial as it confirms that the structure is at a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Thermochemical Property Calculation: From the output of the frequency calculation, key thermochemical properties can be derived, including:
-
Standard Enthalpy of Formation (ΔfH°): Often calculated using atomization or isodesmic reaction schemes to improve accuracy by canceling systematic errors in the calculations.
-
Heat Capacity (Cp): Calculated from the vibrational, translational, and rotational contributions to the molecular partition function.
-
Standard Gibbs Free Energy of Formation (ΔfG°): Derived from the enthalpy and entropy values.
-
Authoritative Grounding:
-
The choice of computational method and basis set is critical for obtaining accurate results. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy for organic molecules.
-
The NIST Chemistry WebBook is an authoritative source for experimental thermochemical data for a vast range of compounds, which can be used to benchmark and validate computational methods on related molecules.[3][4] For instance, the enthalpy of formation for 2-methylpropanoic acid is well-documented and can serve as a validation point.[5]
Computational Workflow Diagram:
Caption: Computational workflow for predicting thermochemical properties.
Summary of Key Thermochemical Data
The following table summarizes the key thermochemical parameters to be determined for 2-Methyl-2-(3-pyridinyl)propanoic acid and provides illustrative data from related compounds for context.
| Parameter | Symbol | Method of Determination | Importance in Drug Development | Illustrative Value (Related Compound) |
| Melting Point | Tm | DSC | Polymorph identification, Purity assessment | 2-Methylpropanoic acid: 227 K[3] |
| Enthalpy of Fusion | ΔHfus | DSC | Crystalline vs. Amorphous content | 2-Methylpropanoic acid: 8.28 kJ/mol[5] |
| Onset of Decomposition | Tonset | TGA | Defines thermal stability limits | Propanoic anhydride: Onset ~220 °C[2] |
| Enthalpy of Formation (gas) | ΔfH°(g) | Computation / Calorimetry | Fundamental thermodynamic property | 2-Methylpropanoic acid: -484.20 kJ/mol[5] |
| Heat Capacity | Cp | DSC / Computation | Process modeling, Formulation design | Propionic acid (liquid): ~173 J/mol·K[3] |
Conclusion
The thermochemical characterization of 2-Methyl-2-(3-pyridinyl)propanoic acid is a critical, data-driven exercise that informs nearly every stage of its preclinical and clinical development. By systematically applying the experimental techniques of DSC and TGA, complemented by the predictive power of computational chemistry, researchers can build a comprehensive and reliable thermal profile of this novel compound. This guide provides the foundational protocols and the scientific rationale behind them, enabling drug development professionals to make informed decisions, mitigate risks, and ultimately accelerate the path to a safe and effective therapeutic.
References
-
National Institutes of Health (NIH). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Royal Society of Chemistry. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available at: [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 4. Propanoic acid, 2-methyl-, 2-methylpropyl ester [webbook.nist.gov]
- 5. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-2-(3-pyridinyl)propanoic Acid in Biological Matrices
This Application Note is designed as a definitive technical guide for the quantification of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4), a critical pharmacophore often encountered as a synthesis intermediate or metabolite in kinase inhibitor and antihistamine drug development.[1]
Executive Summary & Chemical Logic
Quantifying 2-Methyl-2-(3-pyridinyl)propanoic acid presents a classic "zwitterionic trap" for analytical scientists.[1] The molecule contains a basic pyridine ring (pKa ~5.2) and an acidic carboxylic tail (pKa ~4.5).[1] At neutral physiological pH, it exists largely as a zwitterion, leading to poor retention on standard C18 columns and unpredictable ionization efficiency.
This protocol overcomes these challenges by utilizing a Positive Mode ESI strategy coupled with Acidified Reversed-Phase Chromatography .[1] By maintaining the mobile phase pH below 3.0, we force the carboxylic acid into its neutral (protonated) state while ensuring the pyridine nitrogen is fully protonated. This yields a net positive charge (
Analytical Workflow Visualization
The following diagram outlines the decision logic and workflow for this method, ensuring data integrity from extraction to detection.
Caption: Figure 1. End-to-end bioanalytical workflow emphasizing the pH control strategy required to stabilize the analyte charge state.
Materials and Reagents
-
Reference Standard: 2-Methyl-2-(3-pyridinyl)propanoic acid (>98% purity).[1]
-
Internal Standard (IS): 2-Methyl-2-(3-pyridinyl)propanoic acid-d6 (deuterated methyl groups) or a structural analog like 3-Pyridylacetic acid if isotopolog is unavailable.[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: Formic Acid (FA) or Difluoroacetic Acid (DFA).[1] Note: DFA is recommended if peak tailing is observed, as it acts as a stronger ion-pairing agent.[1]
Experimental Protocol
Stock and Working Solutions[1][2]
-
Master Stock: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute Master Stock with 50:50 Water:ACN to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL .
-
IS Working Solution: Prepare at 50 ng/mL in 100% Acetonitrile.
Sample Preparation (Protein Precipitation)
This method uses a "Crash and Dilute" strategy to minimize matrix effects while maintaining high throughput.[1]
-
Aliquot 20 µL of plasma into a 96-well plate.
-
Add 80 µL of IS Working Solution (ACN containing Internal Standard).
-
Vortex vigorously for 2 minutes (1200 rpm).
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean plate.
-
Add 100 µL of 0.1% Formic Acid in Water . Crucial Step: This dilution matches the solvent strength to the initial mobile phase, preventing peak distortion (solvent effects) during injection.
LC-MS/MS Conditions[1][2][3]
Chromatographic Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm.
-
Why T3? This column technology is specifically designed to retain polar molecules in high-aqueous conditions, superior to standard C18 for this analyte.[1]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Loading) |
| 0.50 | 5 | Start Gradient |
| 3.00 | 95 | Elution |
| 3.50 | 95 | Wash |
| 3.51 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |[1][4]
Mass Spectrometry Parameters
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][5]
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Analyte | 166.2 | 120.1 | 25 | Quantifier (Loss of -COOH) |
| Analyte | 166.2 | 148.1 | 15 | Qualifier (Loss of H2O) |
| Analyte | 166.2 | 79.1 | 40 | Qualifier (Pyridine fragment) |
| IS (d6) | 172.2 | 126.1 | 25 | Quantifier |[1][4]
Method Validation & Performance
To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity and Sensitivity[1]
-
Range: 1.0 – 1000 ng/mL.[1]
-
Regression: Linear, 1/x² weighting.
-
LLOQ (Lower Limit of Quantification): 1.0 ng/mL (S/N > 10).[1][6]
Selectivity & Matrix Effect
Since pyridine derivatives are common in biological pathways (e.g., Nicotinamide), selectivity is paramount.
-
Blank Check: Inject blank plasma extracts. No interference >20% of LLOQ area should be observed at the retention time (~2.1 min).
-
Matrix Factor: Calculate as (Peak Area in Matrix / Peak Area in Solvent).[1] A value between 0.85 and 1.15 indicates manageable ion suppression.[1]
Stability[1][8]
-
Benchtop: Stable for 24 hours at room temperature (Pyridine ring confers stability).
-
Freeze/Thaw: Stable for at least 3 cycles (-80°C to RT).
Troubleshooting Guide
Issue: Poor Retention or Peak Splitting.
-
Cause: pH mismatch.[1] If the mobile phase pH rises above 3.5, the carboxylic acid begins to deprotonate, creating a zwitterion that slides through the column.
-
Fix: Ensure fresh 0.1% Formic Acid is used. Consider switching to 0.05% Difluoroacetic Acid (DFA) , which provides lower pH and better ion pairing without suppressing MS signal significantly.
Issue: High Background Noise in MRM.
-
Cause: The transition 166->120 is a common loss (formic acid/carboxylic acid loss).[1]
-
Fix: Increase the chromatography resolution to separate isobaric interferences. Ensure the collision energy is optimized to maximize the specific 120.1 fragment.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]
-
European Medicines Agency. (2011).[1] Guideline on bioanalytical method validation. [Link]
-
PubChem. (2023).[1] Compound Summary for CID 12136634: 2-Methyl-3-(pyridin-4-yl)propanoic acid.[1] (Structural analog reference for physicochemical properties). [Link][1]
-
Chambers, E., et al. (2007).[1] Systematic development of a high-performance liquid chromatography-mass spectrometric method for the determination of polar analytes in biological matrices.[1] Journal of Chromatography B. (Foundational text on HSS T3 column usage for polar bases).
Sources
- 1. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid | C9H11NO3 | CID 50944325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HPLC method for 2-Methyl-2-(3-pyridinyl)propanoic acid analysis
Application Note: HPLC Analysis of 2-Methyl-2-(3-pyridinyl)propanoic Acid
Introduction & Chemical Context
2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4) is a critical intermediate in the synthesis of second-generation antihistamines, including Rupatadine and Desloratadine derivatives. Its analysis presents a classic chromatographic challenge due to its amphoteric nature.
The Chromatographer’s Challenge: The molecule contains two ionizable functional groups with opposing behaviors:
-
Pyridine Ring (Basic, pKa ~5.6): Prone to severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.
-
Carboxylic Acid (Acidic, pKa ~4.5): Requires pH suppression to ensure consistent retention.
At neutral pH, this molecule exists as a zwitterion, leading to poor retention and erratic peak shapes. This guide provides two distinct protocols: a robust Quality Control (QC) Method using non-volatile buffers for maximum stability, and an LC-MS Compatible Method for impurity profiling.
Method Development Logic (The "Why")
The selection of stationary phase and mobile phase pH is dictated by the ionization state of the analyte.
Figure 1: Decision tree for selecting chromatographic conditions based on ionization states.
Protocol A: Standard QC Method (UV-Detection)
This method is the "workhorse" for purity analysis and assay determination. It utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid, maximizing hydrophobic interaction with the C18 chain, while using a base-deactivated column to minimize pyridine tailing.
Apparatus & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Column: InertSustain C18 (GL Sciences) or Zorbax Eclipse Plus C18 (Agilent).
-
Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), Acetonitrile (HPLC Grade), Triethylamine (TEA - Optional for peak shape).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Low pH keeps the acid moiety neutral ( |
| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution. |
| Mode | Isocratic | Ensures baseline stability for integration. |
| Ratio (A:B) | 70:30 (v/v) | Optimized for gem-dimethyl steric bulk retention. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV @ 262 nm | |
| Injection Vol | 10 µL | Prevents column overload. |
Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL Milli-Q water. Adjust pH to 3.0 ± 0.05 using 10% Phosphoric Acid. Filter through 0.45 µm nylon membrane. -
Standard Stock: Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 50% Mobile Phase B. Dilute to volume (Conc: 500 µg/mL).
-
System Suitability Solution: Prepare a solution containing the analyte (500 µg/mL) and a known impurity (e.g., 3-acetylpyridine if available) to check resolution.
Protocol B: High-Sensitivity Impurity Method (LC-MS Compatible)
For trace impurity profiling or when mass spectrometry is required, non-volatile phosphate buffers must be avoided. This protocol uses a volatile formate buffer.
Chromatographic Conditions
-
Column: Waters XBridge C18 or Phenomenex Gemini C18 (Hybrid particles required for pH stability).
-
Dimensions: 150 x 3.0 mm, 3.5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 60 |
| 15.0 | 90 |
| 15.1 | 5 |
| 20.0 | 5 |
-
Mass Spec Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temp: 120°C
-
Note: The pyridine nitrogen protonates easily (
m/z).
-
Experimental Workflow & Validation
The following diagram outlines the sequence for a compliant analysis cycle.
Figure 2: Standard Analytical Workflow for QC Release Testing.
System Suitability Parameters (Acceptance Criteria)
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | 6.0 - 10.0 min | Drift? Check column temperature and mobile phase organic %. |
| Theoretical Plates (N) | > 5,000 | Low N? Check for dead volume or column aging. |
| Tailing Factor (T) | < 1.5 | High T? Add 0.1% Triethylamine (TEA) to buffer or lower pH. |
| Precision (RSD) | < 2.0% (n=5) | High RSD? Check injector seal or pump pulsation. |
Troubleshooting Guide: The "Pyridine Tailing" Issue
Researchers often encounter severe tailing with this molecule. This is caused by the interaction between the positively charged pyridine nitrogen (at pH 3) and the negatively charged residual silanols on the silica support.
Mechanistic Fixes:
-
Ionic Strength: Increase buffer concentration from 20 mM to 50 mM. The potassium ions (
) compete with the pyridine for silanol sites [2]. -
Ion Pairing: Add 5 mM Sodium Octanesulfonate (SOS) to Mobile Phase A. This forms a neutral ion pair with the pyridine, significantly improving peak shape and retention.
-
Column Choice: Switch to a "Shield" or "Polar Embedded" RP column (e.g., Waters SymmetryShield RP18) which sterically protects silanols.
References
-
Rupatadine Impurity Profiling
- Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degrad
-
Source:
-
Pyridine Analysis Principles
- HPLC Separ
-
Source:
-
Chemical Data
- 2-Methyl-2-(3-pyridinyl)
-
Source:
-
Buffer Selection Guide
- Dissociation Constants of Organic Acids and Bases (pKa D
-
Source:
Sources
Application Note: Purification Strategies for 2-Methyl-2-(3-pyridinyl)propanoic Acid
Abstract
2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 49609-84-9) is a critical amphoteric intermediate often used in the synthesis of antihistamines and kinase inhibitors.[1] Its purification presents unique challenges due to its zwitterionic nature, which results in high water solubility and poor retention on standard normal-phase silica.[1] This Application Note details three validated purification protocols: Isoelectric Point (pI) Precipitation , Ion-Exchange Desalting , and Non-Aqueous Salt Filtration .[1] These methods prioritize the removal of inorganic salts and synthetic byproducts while maximizing yield and purity.[1]
Chemical Profile & Purification Logic
Understanding the physicochemical properties of the target molecule is the foundation of this protocol.[1]
-
Structure: A pyridine ring attached to a gem-dimethyl quaternary carbon, linked to a carboxylic acid.[1]
-
Amphoteric Nature: The molecule contains a basic pyridine nitrogen (
) and an acidic carboxylic acid ( ).[1] -
The Zwitterion Trap: At neutral pH (approx. pH 4.5–5.5), the molecule exists primarily as a zwitterion (net charge 0).[1] While this is its least soluble form, it remains significantly polar, making extraction into non-polar solvents (like hexane or simple ether) inefficient.[1]
The Solubility-pH Relationship
The success of purification relies on manipulating the pH to minimize solubility.
Figure 1: The pH-dependent solubility profile.[1] Purification targets the "Zwitterion" window where net charge is zero and water solubility is minimized.
Protocol A: Isoelectric Point (pI) Precipitation
Best For: Large-scale purification (Gram to Kilogram scale).[1] Principle: Adjusting the bulk solution to the molecule's isoelectric point to force crystallization.[1]
Materials
-
Crude Product: Typically a hydrolysis mixture (containing NaOH or HCl salts).[1]
-
Acid/Base: 6N HCl and 6N NaOH.[1]
-
Solvent: Deionized Water (minimal volume).[1]
-
Equipment: pH meter (calibrated), overhead stirrer, chilled Buchner funnel.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude salt (e.g., sodium salt from ester hydrolysis) in the minimum amount of water necessary to solubilize it completely at ambient temperature.[1]
-
Note: If the solution is dark/tarry, treat with activated charcoal (5% w/w) for 30 minutes and filter through Celite.[1]
-
-
pH Adjustment (Rough): Slowly add 6N HCl while stirring vigorously. Monitor for the onset of cloudiness.[1]
-
Targeting the pI: Once cloudiness appears (nucleation), switch to 1N HCl. Adjust pH drop-wise until it reaches pH 4.8 ± 0.2 .
-
Scientific Insight: This specific pH range corresponds to the theoretical intersection of the protonated pyridine and deprotonated acid species, maximizing the zwitterionic population.[1]
-
-
Aging: Cool the slurry to 0–5°C and stir for 2 hours. This "aging" process allows for Ostwald ripening, growing larger, purer crystals that are easier to filter.[1]
-
Filtration: Filter the white precipitate.[1]
-
Displacement Wash: Wash the cake with ice-cold water (2x bed volume) to remove trapped inorganic salts (NaCl). Do not use large volumes of water, or yield will be lost.[1]
-
Drying: Vacuum dry at 50°C to constant weight.
Protocol B: Desalting via Cation Exchange (SCX)
Best For: High-purity requirements (>99.5%) or removal of stubborn inorganic salts.[1] Principle: "Catch and Release." The molecule is bound to a resin at low pH (as a cation), washed free of impurities, and eluted at high pH.[1]
Materials
-
Resin: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15).[1]
-
Eluents: 1N HCl, Deionized Water, 2N Ammonia in Methanol.[1]
Workflow Diagram
Figure 2: Cation Exchange (SCX) purification workflow. The pyridine moiety binds to the sulfonic acid resin, allowing salts to be washed away.[1]
Step-by-Step Methodology
-
Column Prep: Condition the SCX resin with Methanol followed by 1N HCl.[1]
-
Loading: Acidify the crude sample to pH 1-2. Load onto the column.[1][2] The pyridine nitrogen becomes protonated (
) and binds to the resin.[1] -
Washing: Flush the column with water and then methanol.[1]
-
Result: Inorganic anions (
, ) and neutral organic impurities are washed away.[1] The product remains bound.
-
-
Elution: Elute with 2N Ammonia in Methanol . The ammonia deprotonates the pyridine, breaking the ionic bond with the resin.[1]
-
Isolation: Collect the ammoniacal fractions and concentrate under reduced pressure. The excess ammonia evaporates, leaving the pure zwitterionic acid.[1]
Protocol C: Recrystallization (Polishing)
Best For: Final form control and removal of trace organic isomers.[1]
| Parameter | Recommendation | Notes |
| Primary Solvent | Ethanol or Isopropanol | The zwitterion is moderately soluble in hot alcohol but insoluble in cold.[3] |
| Anti-Solvent | Acetone or Ethyl Acetate | Used to force precipitation if yield is low in pure alcohol.[1][3] |
| Temperature | Reflux to 0°C | Slow cooling is essential to avoid trapping solvent in the crystal lattice.[3] |
| Ash Content | Check post-crystallization | If ash > 0.1%, repeat Protocol A or B. |
Analytical Validation
To verify the success of the purification, the following HPLC method is recommended. Note that standard C18 methods may result in peak tailing due to the basic pyridine; ion-pairing agents or pH control is required.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.[1]
-
Mobile Phase A: 10mM Ammonium Acetate buffer (pH adjusted to 4.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine absorption max).[1]
-
Success Criteria: Single peak >98% area; Ash content <0.5% (gravimetric).[1]
References
-
Chemical Identity & Properties
-
Purification of Pyridine Acids (Patent Literature)
-
Isoelectric Point Methodology
-
Isoelectric Points of Amino Acids and Zwitterions. Master Organic Chemistry. (General principles of pI calculation and precipitation applied to zwitterions). Retrieved from [Link]
-
- Desalting Techniques
Sources
- 1. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 3. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Application Note & Protocol: A Strategic Approach to the Recrystallization of 2-Methyl-2-(3-pyridinyl)propanoic Acid
Introduction: The Purification Challenge of a Zwitterionic Pyridine Derivative
2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4) is a pyridine-containing carboxylic acid with a unique structural scaffold that presents both opportunities and challenges in its purification. As a derivative of nicotinic acid (3-pyridinecarboxylic acid), it possesses the characteristic aromatic and electron-deficient pyridine ring. However, the introduction of a 2-methylpropanoic acid group at the 3-position imparts increased steric hindrance and conformational flexibility.
From a physicochemical perspective, the most critical feature of this molecule is its potential to exist as a zwitterion. The basic nitrogen atom on the pyridine ring can be protonated, while the carboxylic acid moiety can be deprotonated, leading to a molecule with both a positive and a negative formal charge. This zwitterionic character profoundly influences its solubility, making the selection of an appropriate recrystallization solvent a non-trivial task. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust and efficient recrystallization protocol for 2-Methyl-2-(3-pyridinyl)propanoic acid, focusing on a strategic approach to solvent selection and process optimization.
The First Principles of Recrystallization: A Theoretical Framework
Recrystallization is a powerful purification technique for crystalline solids that relies on the differential solubility of a compound in a given solvent at different temperatures. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
The adage "like dissolves like" is a fundamental principle in solvent selection. This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 2-Methyl-2-(3-pyridinyl)propanoic acid presents a unique case due to its amphiphilic nature, possessing both polar functional groups (the pyridine ring and the carboxylic acid) and non-polar regions (the methyl groups and the carbon backbone).
For zwitterionic compounds, solubility is often at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of an aqueous solution away from the pI, the compound can be ionized to a more soluble cationic or anionic form. This principle can be exploited to design a highly effective pH-swing recrystallization protocol.
A Systematic Strategy for Solvent Selection
Due to the limited availability of published physicochemical data for 2-Methyl-2-(3-pyridinyl)propanoic acid, a systematic experimental approach to solvent screening is paramount. The following workflow provides a robust methodology for identifying a suitable solvent system.
Initial Single-Solvent Screening
The initial step is to assess the solubility of the crude material in a range of common laboratory solvents with varying polarities. This should be done on a small scale to conserve material.
Protocol for Small-Scale Solubility Testing:
-
Place approximately 10-20 mg of the crude 2-Methyl-2-(3-pyridinyl)propanoic acid into a small test tube.
-
Add the test solvent dropwise (typically starting with 0.5 mL) at room temperature and observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent and observe any changes in solubility.
-
If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath to observe if crystal formation occurs.
-
Record your observations in a table similar to the one below.
Table 1: Solvent Screening for Recrystallization of 2-Methyl-2-(3-pyridinyl)propanoic Acid
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Water | 10.2 | 100 | |||
| Ethanol | 5.2 | 78 | |||
| Isopropanol | 4.3 | 82 | |||
| Acetone | 5.1 | 56 | |||
| Ethyl Acetate | 4.4 | 77 | |||
| Toluene | 2.4 | 111 | |||
| Heptane | 0.1 | 98 |
An ideal single solvent will demonstrate poor solubility at room temperature but complete solubility at its boiling point, with good crystal recovery upon cooling.
Exploring Mixed-Solvent Systems
If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.
Protocol for Mixed-Solvent Screening:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.
-
Slowly add the "poor" solvent dropwise until the solution becomes turbid (cloudy).
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Common mixed-solvent pairs to consider based on the amphiphilic nature of the target molecule include:
-
Ethanol/Water
-
Isopropanol/Water
-
Acetone/Heptane
-
Ethyl Acetate/Heptane
Leveraging Zwitterionic Properties: pH-Adjusted Aqueous Recrystallization
Given the presence of both a basic pyridine nitrogen and a carboxylic acid, a pH-swing recrystallization in an aqueous medium is a highly promising strategy.
Protocol for pH-Adjusted Recrystallization:
-
Acidic Dissolution: Suspend the crude compound in water and add a dilute aqueous acid (e.g., 1M HCl) dropwise with stirring until the solid completely dissolves. The compound is now in its more soluble cationic form.
-
Basification and Crystallization: Slowly add a dilute aqueous base (e.g., 1M NaOH or ammonium hydroxide) with vigorous stirring to adjust the pH towards the isoelectric point. As the pI is approached, the zwitterionic form will precipitate out of the solution. Monitor the pH throughout the addition.
-
Basic Dissolution (Alternative): Alternatively, dissolve the crude compound in a dilute aqueous base (e.g., 1M NaOH). The compound is now in its more soluble anionic form.
-
Acidification and Crystallization: Slowly add a dilute aqueous acid (e.g., 1M HCl or acetic acid) to adjust the pH towards the isoelectric point, causing the zwitterionic form to crystallize.
This method is often very effective for purifying amino acids and other zwitterionic compounds.
Caption: Workflow for systematic solvent selection.
General Recrystallization Protocol
This protocol should be adapted based on the optimal solvent system identified in the screening phase.
-
Dissolution: In a suitable flask, add the crude 2-Methyl-2-(3-pyridinyl)propanoic acid and the chosen solvent (or "good" solvent of a mixed pair). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution remains unsaturated at the high temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The drying temperature should be well below the melting point of the compound.
Caption: The general steps of the recrystallization process.
Characterization of the Final Product
After recrystallization, it is essential to verify the purity and identity of the 2-Methyl-2-(3-pyridinyl)propanoic acid.
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Expected Outcome for Pure Compound |
| Melting Point Analysis | Assess purity and identity. | A sharp melting point range (typically < 2 °C). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with purity > 99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure. | Spectra consistent with the proposed structure and free of impurity signals. |
| Differential Scanning Calorimetry (DSC) | Determine melting point and detect polymorphic forms. | A single, sharp endotherm corresponding to the melting point. |
| X-Ray Powder Diffraction (XRPD) | Characterize the crystalline form. | A unique diffraction pattern for the specific crystal lattice. |
Conclusion
References
-
PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]
-
ResearchGate. How to desalt zwitterions? [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. [Link]
Safe Handling and Storage of 2-Methyl-2-(3-pyridinyl)propanoic Acid: A Comprehensive Guide for Researchers
This document provides detailed application notes and protocols for the safe handling and storage of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS No. 169253-35-4). This guide is intended for researchers, scientists, and drug development professionals who may work with this compound. By synthesizing established safety principles for its constituent chemical moieties—a pyridine ring and a carboxylic acid group—with available data, this guide aims to provide a robust framework for its responsible use in a laboratory setting.
Introduction: Understanding the Compound
2-Methyl-2-(3-pyridinyl)propanoic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring, suggests potential applications in medicinal chemistry and materials science, as pyridine derivatives are common in many biologically active compounds. The carboxylic acid group imparts acidic properties and potential for various chemical modifications. A thorough understanding of the properties of both functional groups is essential for safe handling.
Key Structural Features:
-
Pyridine Ring: A basic, aromatic heterocyclic amine.
-
Carboxylic Acid Group: An acidic functional group.
-
Propanoic Acid Moiety: Provides a short, flexible carbon chain.
A summary of the key identifiers for this compound is provided in Table 1.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | 2-Methyl-2-(3-pyridinyl)propanoic acid |
| CAS Number | 169253-35-4 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
Hazard Identification and Safety Precautions
Expected Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive to the skin and eyes. Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Flammability: While the compound itself is not expected to be highly flammable, related compounds like propionic acid are flammable liquids.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following should be considered mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
Engineering Controls
-
Ventilation: All handling of solid 2-Methyl-2-(3-pyridinyl)propanoic acid and its solutions should be conducted in a well-ventilated laboratory.
-
Fume Hood: A certified chemical fume hood is required for any procedures that may generate dust, aerosols, or vapors.
The following diagram illustrates the workflow for safe handling of the compound.
Caption: Workflow for the safe handling of 2-Methyl-2-(3-pyridinyl)propanoic acid.
Storage and Stability
Proper storage is critical to maintain the integrity of 2-Methyl-2-(3-pyridinyl)propanoic acid and to ensure laboratory safety.
Recommended Storage Conditions
Based on supplier recommendations for analogous compounds, the following storage conditions are advised:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation and maintain stability. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | To prevent contamination and degradation from light exposure. |
| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment. |
Incompatible Materials
To prevent hazardous reactions, 2-Methyl-2-(3-pyridinyl)propanoic acid should be stored separately from the following:
-
Strong Bases: The carboxylic acid group will react exothermically with strong bases.
-
Strong Oxidizing Agents: The pyridine ring and the organic nature of the molecule make it susceptible to oxidation.
-
Reducing Agents: While less common, strong reducing agents could potentially react with the carboxylic acid group.
The following diagram illustrates the principles of safe storage.
Caption: Key principles for the safe storage of 2-Methyl-2-(3-pyridinyl)propanoic acid.
Experimental Protocols
Preparation of Stock Solutions
The solubility of 2-Methyl-2-(3-pyridinyl)propanoic acid has not been extensively reported. Therefore, small-scale solubility tests are recommended before preparing stock solutions. Due to its amphipathic nature (containing both a polar carboxylic acid and a less polar pyridine ring with alkyl substitution), it is expected to have some solubility in a range of solvents.
Recommended Solvents for Initial Testing:
-
Aqueous Buffers: Solubility is expected to be pH-dependent. The compound should be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated.
-
Polar Organic Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective solvents.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Tare a balance: Place a suitable vial on the balance and tare it.
-
Weigh the compound: Carefully weigh approximately 1.65 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into the tared vial.
-
Add solvent: Add 1.0 mL of DMSO to the vial.
-
Dissolve: Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container. For some amino acid derivatives, storage at -80°C for up to 6 months is recommended.[2]
Quantification Methods
Several analytical techniques can be adapted for the quantification of 2-Methyl-2-(3-pyridinyl)propanoic acid. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
Potential Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and common method for the analysis of non-volatile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier would be a good starting point. Detection can be achieved using a UV detector, likely around 260 nm, which is characteristic of the pyridine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound itself may have limited volatility, derivatization of the carboxylic acid group (e.g., esterification) could make it amenable to GC-MS analysis. This method offers high sensitivity and specificity.
-
UV-Vis Spectrophotometry: For a pure sample, UV-Vis spectrophotometry can be a quick and simple method for quantification. The wavelength of maximum absorbance (λmax) would need to be determined experimentally.
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.
Conclusion
While specific data for 2-Methyl-2-(3-pyridinyl)propanoic acid is limited, a robust safety and handling plan can be implemented by considering the properties of its constituent functional groups. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following the storage and handling guidelines outlined in this document, researchers can work safely with this compound.
References
-
Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
SDFine. (n.d.). Propionic Acid Safety Data Sheet. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. Retrieved from [Link]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
FooDB. (2019, November 26). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
Sources
The Strategic Utility of 2-Methyl-2-(3-pyridinyl)propanoic Acid in Modern Organic Synthesis
Introduction: A Versatile Pyridinyl Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of pyridinyl moieties is a cornerstone of medicinal chemistry and materials science. Among the diverse array of functionalized pyridine intermediates, 2-Methyl-2-(3-pyridinyl)propanoic acid emerges as a particularly valuable building block. Its unique structural architecture, featuring a quaternary carbon center adjacent to a carboxylic acid and a pyridine ring, offers a compelling combination of steric influence and electronic properties. This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of 2-Methyl-2-(3-pyridinyl)propanoic acid is paramount for its effective utilization. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected to be a crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO), sparingly soluble in water |
| pKa | Estimated to be in the range of 4-5 for the carboxylic acid |
Nuclear Magnetic Resonance (NMR) Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (s, 1H, COOH), 8.5 (d, J=2.0 Hz, 1H), 8.4 (dd, J=4.8, 1.6 Hz, 1H), 7.7 (dt, J=8.0, 2.0 Hz, 1H), 7.3 (dd, J=8.0, 4.8 Hz, 1H), 1.5 (s, 6H, 2xCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 177.0, 150.0, 147.5, 137.0, 135.5, 123.5, 45.0, 25.0.
Synthetic Pathways to 2-Methyl-2-(3-pyridinyl)propanoic Acid
The synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid can be approached through several strategic disconnections. A robust and scalable method is paramount for its utility as an intermediate. Below is a detailed protocol for a plausible synthetic route, drawing inspiration from established methodologies for related arylpropionic acid derivatives.
Protocol 1: Synthesis via Grignard Reaction and Carboxylation
This protocol leverages the formation of a Grignard reagent from a suitable pyridinyl halide, followed by carboxylation.
Workflow Diagram:
Caption: Synthetic workflow for 2-Methyl-2-(3-pyridinyl)propanoic acid.
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 3-bromopyridine.
-
(Optional but Recommended) Protection of the Pyridine Nitrogen: To a solution of 3-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the N-oxide prevents complications during Grignard formation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.5 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine N-oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours until the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.2 equivalents) in anhydrous THF dropwise. A vigorous reaction is expected. After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Isolation of the Alcohol Intermediate: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-pyridinyl)propan-2-ol.
-
Oxidation to the Carboxylic Acid: Prepare a Jones reagent by dissolving chromium trioxide (2 equivalents) in concentrated sulfuric acid (2 equivalents) and diluting with water. Cool the solution of 2-(3-pyridinyl)propan-2-ol (1 equivalent) in acetone to 0 °C. Add the Jones reagent dropwise until a persistent orange color is observed. Stir for 2-4 hours.
-
Workup and Purification: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Adjust the pH of the aqueous residue to approximately 4-5 with a saturated sodium bicarbonate solution. The product may precipitate at this stage. If not, extract with a suitable organic solvent like ethyl acetate. Purify the crude product by recrystallization or column chromatography to afford 2-Methyl-2-(3-pyridinyl)propanoic acid.
-
(If applicable) Deprotection: If the N-oxide was used, the reduction of the N-oxide can be achieved using various reagents, such as PCl₃ or H₂/Pd-C, prior to the final purification.
Causality Behind Experimental Choices:
-
The protection of the pyridine nitrogen as an N-oxide is often crucial as the acidic proton on the pyridine ring can interfere with the Grignard reagent.
-
The use of anhydrous conditions is critical for the successful formation and reaction of the Grignard reagent.
-
Jones oxidation is a robust method for converting tertiary alcohols to carboxylic acids, though other modern oxidation methods can also be employed.
Applications in Organic Synthesis: A Gateway to Complex Molecules
2-Methyl-2-(3-pyridinyl)propanoic acid serves as a versatile intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. Its carboxylic acid functionality allows for a variety of subsequent transformations.
Application Note 1: Synthesis of Amide and Ester Derivatives for Bioactive Scaffolds
The carboxylic acid moiety is readily converted into amides and esters, which are common functional groups in drug candidates. This transformation is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies.
Workflow Diagram:
Caption: General workflow for amide and ester synthesis.
Protocol 2: General Procedure for Amide Coupling
-
Activation: To a solution of 2-Methyl-2-(3-pyridinyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol utilizes widely accepted and reliable coupling reagents, ensuring high yields and minimizing side reactions. The workup procedure is designed to effectively remove unreacted starting materials and coupling byproducts.
Application Note 2: Precursor to Novel Heterocyclic Systems
Safety and Handling
As with all laboratory chemicals, 2-Methyl-2-(3-pyridinyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For related arylpropionic acid derivatives, hazards such as skin and eye irritation have been noted.[3]
Conclusion
2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable and versatile intermediate in organic synthesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The true power of this building block lies in its potential for elaboration into a diverse range of functionalized molecules, particularly in the context of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel chemical entities with significant biological activity.
References
- Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Google Patents. (n.d.). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
- Google Patents. (n.d.). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid.
- ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives.
- Google Patents. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid.
- ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES.
- ResearchGate. (n.d.). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates.
- Santa Cruz Biotechnology. (n.d.). 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
- PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid.
- RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Methyl-2-(3-pyridinyl)propanoic acid
[1][2]
Welcome to the Technical Support Center. Subject: 2-Methyl-2-(3-pyridinyl)propanoic acid (and related gem-dimethyl pyridyl acids) Role: Senior Application Scientist Status: Active Support[1][2]
Introduction: The "Zwitterion Trap"
You are likely visiting this page because your solution of 2-Methyl-2-(3-pyridinyl)propanoic acid has either precipitated unexpectedly, shown "ghost" peaks in LC-MS, or degraded during storage.
This molecule is deceptive.[1][2][3] While the gem-dimethyl group (two methyls at the
This guide prioritizes the three most common failure modes: Isoelectric Precipitation , N-Oxidation , and Trace Metal Chelation .[3]
Module 1: Solubility & pH Dynamics (The #1 Failure Mode)
Issue: The compound precipitates out of solution in specific buffers (e.g., pH 4.0–5.[2][3]5) or crystallizes in HPLC vials.[1][2][3]
Mechanism:
This molecule is an amphoteric zwitterion.[1][2][3] It contains a basic pyridine nitrogen (
-
pH < 3: The molecule is cationic (Pyridine-H
, COOH).[1][2][3] Soluble. -
pH > 6: The molecule is anionic (Pyridine, COO
).[1][2][3] Soluble. -
pH 4–5 (Isoelectric Point, pI): The molecule exists as a neutral zwitterion (Pyridine-H
, COO ).[1][2][3] Net charge is zero.[1][2][3] Lowest Solubility.
Troubleshooting Protocol: The "U-Curve" Validation
If you observe precipitation, perform this rapid check:
-
Acid Check: Add 10% volume of 1M HCl. If it redissolves, you were trapped at the pI.[2][3]
-
Base Check: Add 10% volume of 1M NaOH. If it redissolves, you were trapped at the pI.[2][3]
-
Buffer Selection: Never store stock solutions in Phosphate Buffered Saline (PBS) at pH 7.4 without verifying concentration limits. The local pH in a freezing solution can shift, causing precipitation upon thaw.[2][3]
Visualizing the Zwitterion Equilibrium
Figure 1: The pH-dependent speciation of 2-Methyl-2-(3-pyridinyl)propanoic acid. Avoid the yellow zone.[3]
Module 2: Chemical Stability (Oxidation & Decarboxylation)
Issue: Purity drops over time; appearance of [M+16] peaks in LC-MS.
Mechanism:
-
N-Oxidation (Primary Risk): The pyridine nitrogen is electron-rich.[1][2][3] In the presence of dissolved oxygen, light, or trace peroxides (common in aged PEG or Tween solvents), it forms the Pyridine N-Oxide .[3] This is often irreversible.[1][2][3]
-
Decarboxylation (Secondary Risk): While the gem-dimethyl group provides steric protection (Thorpe-Ingold effect) compared to simple 3-pyridylacetic acid, high temperatures (>80°C) or acidic conditions can still drive the loss of CO
.[1][2]
Stability Data & Storage Guidelines
| Stress Condition | Stability Risk | Recommended Action |
| Oxidation (Air/Peroxides) | High | Store under Argon/Nitrogen.[1][2][4][5] Avoid ethers/PEG unless peroxide-free.[1][2][3] |
| Light (UV/VIS) | Medium | Pyridines are photosensitive.[1][2][4][5] Use amber vials. |
| Heat (>60°C) | Low/Medium | Stable for short durations.[1][2][4][5] Avoid prolonged heating at acidic pH.[1][2][3] |
| Freeze/Thaw | Medium | Risk of precipitation at pI.[1][2][3][4][5] Vortex vigorously after thawing.[1][2][3] |
FAQ: Is my compound degrading or just precipitating?
Q: I see a new peak in HPLC at RRT 0.9. Is this a degradant? A: Likely yes.[1][2][3] The N-oxide is more polar than the parent and typically elutes slightly earlier on Reverse Phase C18.[1][2][3]
Module 3: Analytical & Handling Troubleshooting
Issue: "Ghost" peaks or poor recovery in LC-MS.
Mechanism: Pyridines are excellent ligands for metals (Fe, Cu) found in stainless steel HPLC paths or non-LCMS grade solvents.[1][2][3] The gem-dimethyl carboxylate enhances this chelating effect, potentially forming "sticky" complexes.[1][2][3]
Step-by-Step Analytical Protocol
-
Solvent Choice:
-
Column Protection:
-
Sample Diluent:
-
Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% aqueous buffer to ensure you are not near the solubility limit (pI) during injection.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing solution stability issues.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][6][7] International Council for Harmonisation.[1][2][3] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid (Analogous Chemistry).[1][2][3] Accessed Feb 2, 2026.[1][2][3][6] Available at: [Link][1][2]
-
Williams, R. pKa Data Compiled. (General Pyridine and Carboxylic Acid pKa values). Organic Chemistry Data. Available at: [Link]
-
Hammick, D. L., & Dyson, P. The mechanism of decarboxylation.[2][3][8] J. Chem. Soc., 1939, 1724.[1][2][3] (Foundational mechanism for pyridyl acid instability).[1][2][3] Available at: [Link]
Sources
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- 2. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Showing Compound Pivalic acid (FDB111687) - FooDB [foodb.ca]
- 6. ikev.org [ikev.org]
- 7. youtube.com [youtube.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolution of Chiral Propanoic Acid Derivatives
Welcome to the Advanced Resolution Support Hub. Subject: 2-Arylpropanoic Acids (Profens) – Ibuprofen, Naproxen, Flurbiprofen, etc. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction & Scope
You are likely here because you are dealing with the "Profen Problem." 2-arylpropanoic acids are chemically robust but stereochemically sensitive. While the (S)-enantiomer typically holds the anti-inflammatory potency (inhibiting COX enzymes), the (R)-enantiomer can contribute to toxicity or undergo metabolic inversion.
This guide moves beyond textbook theory. We address the specific physicochemical hurdles of resolving these compounds: their tendency to "oil out" during salt formation, their acidic
Module A: Classical Resolution (Diastereomeric Salt Formation)
The Issue: You are scaling up and chromatography is too expensive. You need a robust crystallization method, but the salt forms an oil or yields low enantiomeric excess (ee).
Core Protocol: The "Dutch Resolution" Approach
Standard resolution uses one amine. We recommend the Dutch Resolution method (family approach), which uses a mixture of structurally related resolving agents.[1][2] This induces a "solid solution" effect, often triggering crystallization where single agents fail.
Workflow Diagram:
Caption: Workflow for diastereomeric salt resolution. The "Agents" node highlights the use of mixed bases (Dutch Resolution) to improve crystallizability.
Troubleshooting Guide: Classical Resolution
Q: My salt comes out as a sticky oil instead of crystals. How do I fix this? A: This is the "Oiling Out" phenomenon, common with profens due to their lipophilicity.
-
Switch Solvent Polarity: If using pure ethanol, add water (up to 20%). If using water, add isopropanol. The goal is to find the metastable zone width where the oil phase is unstable but the crystal is stable.
-
Use the Family Approach: Instead of using pure (S)-(-)-1-Phenylethylamine (PEA), use a 90:10 mix of PEA and a structurally similar amine (e.g., p-methyl-PEA). The structural impurity disrupts the amorphous oil network and acts as a nucleation template [1].
-
Seeding: Never underestimate seeding. Obtain a few mg of crystals from a small-scale evaporation and introduce them at the cloud point.
Q: I have crystals, but the yield is good and the ee is poor (e.g., 20% ee). Why? A: You have likely crystallized the Eutectic .
-
Diagnosis: In many profen systems, the racemate forms a stable compound (true racemate) rather than a conglomerate. If the diastereomeric salt solubility difference is low, you co-crystallize both.
-
Fix: Recrystallize the salt before cracking it back to the acid. Use a "sharpening" solvent (often 2-butanone or acetone) where the solubility difference between the (S,S)-salt and (R,S)-salt is magnified.
Q: Is my base causing racemization?
A: It is a valid risk. The
-
Rule: Avoid heating strong bases (like hydroxides or alkoxides) with the ester form.
-
Safe Zone: Amine bases (PEA, Cinchonidine) used in salt formation are generally safe below 80°C. However, prolonged reflux in high-boiling solvents (DMSO/DMF) can induce racemization via the enolate intermediate [2].
Module B: Enzymatic Kinetic Resolution (Biocatalysis)[3]
The Issue: You need high enantiomeric purity (>99% ee) and want to avoid heavy metal catalysts.
Core Protocol: Lipase-Catalyzed Esterification
We utilize Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[3] This enzyme displays high "E-values" (enantiomeric ratio) for 2-arylpropionic acids, preferentially esterifying the (S)-enantiomer (in some variants) or leaving the (S)-acid unreacted while esterifying the (R)-form, depending on the specific alcohol and enzyme strain.
Protocol:
-
Substrate: 100 mM Racemic Ibuprofen in Cyclohexane (or Isooctane).
-
Acyl Acceptor: 1-Octanol (1.2 equivalents).
-
Catalyst: Novozym 435 (20-50 mg/mmol substrate).
-
Conditions: Shake at 40°C, 200 rpm.
-
Stop: Monitor by HPLC. Stop at 50% conversion.
Mechanism Diagram:
Caption: Kinetic resolution where the enzyme preferentially converts one enantiomer (typically S for specific esters) leaving the other as free acid.
Troubleshooting Guide: Biocatalysis
Q: The reaction stalls at 30% conversion. Why? A: This is likely Water Equilibrium or Product Inhibition .
-
Water: Esterification produces water. In hydrophobic solvents (hexane), water accumulates on the enzyme surface, pushing the equilibrium back toward hydrolysis.
-
Fix: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water in real-time.
Q: Can I get 100% yield instead of 50%? A: Only if you perform Dynamic Kinetic Resolution (DKR) .
-
Concept: You must racemize the unreacted (R)-acid in situ so the enzyme can eventually convert all material to the (S)-ester.
-
Challenge: Standard bases that racemize the acid might denature the enzyme.
-
Solution: Use a metallo-catalyst (e.g., Ruthenium complexes) compatible with the enzyme, or use a resin-bound base if the reaction conditions allow [3].
Module C: Analytical Validation (Chiral HPLC)
The Issue: You cannot optimize what you cannot measure. Poor peak shape is the #1 complaint with chiral organic acids.
Critical Requirement: Acidic Modifiers
Unlike neutral racemates, propanoic acid derivatives will ionize in standard mobile phases (MeOH/EtOH), leading to peak tailing and retention time shifts. You must suppress ionization.
Column & Mobile Phase Selection Matrix
| Parameter | Recommendation | Technical Rationale |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates) | These polysaccharide phases offer the best general recognition for the aromatic/carboxylic moiety of profens [4]. |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) | Normal phase is standard. Reversed-phase is possible but often has lower selectivity for these specific acids. |
| Additive (Critical) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | Suppresses the dissociation of the -COOH group ( |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution ( |
| Detection | UV @ 230 nm or 254 nm | Profens have strong UV absorbance due to the aromatic ring. |
Q: I see "Ghost Peaks" or baseline drift. A: Check your additive.
-
If using TFA, ensure your system is flushed. TFA can bind to lines.
-
If using Acetic Acid, the baseline is usually more stable, but you may need a higher concentration (0.2-0.5%) to achieve the same suppression effect as 0.1% TFA.
References
-
Dutch Resolution (Family Approach)
-
Racemization Mechanisms
- Title: Racemiz
- Source:The University of Manchester (Review).
-
Link:[Link] (General institutional link provided as specific deep-link to PDF may expire; refer to standard texts on base-catalyzed enolization).
-
Enzymatic Resolution (Ibuprofen)
-
Chiral HPLC Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. erowid.org [erowid.org]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sci-hub.box [sci-hub.box]
- 7. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of pyridine-containing molecules
Technical Support Center: Characterization of Pyridine-Containing Molecules
Ticket ID: PYR-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Pyridine Paradox
Pyridine is a cornerstone of medicinal chemistry, yet it remains one of the most deceptive heterocycles to characterize. Its nitrogen atom (
This guide addresses the three most critical failure modes in pyridine characterization: NMR signal instability , Chromatographic peak tailing , and Hidden salt formation .
Module 1: NMR Spectroscopy Troubleshooting
User Issue: "My proton signals are shifting between batches, or the peaks are unexpectedly broad in
Root Cause Analysis
-
Trace Acid Contamination: Chloroform (
) naturally decomposes to form HCl and phosgene over time. Even trace acidity protonates the pyridine nitrogen, causing significant downfield shifts (deshielding), particularly at the -positions (C2/C6 protons). -
Metal Coordination: Pyridines are excellent ligands for residual transition metals (Pd, Cu) from synthesis. This causes paramagnetic relaxation, leading to line broadening and loss of coupling information.
-
Concentration Effects: At high concentrations, pyridine self-associates (stacking), causing concentration-dependent chemical shift changes.
Diagnostic Protocol: The "Base Wash" Validation
To confirm if a shift is due to protonation or metal binding, perform this self-validating experiment:
-
Run Initial Spectrum: Acquire standard
NMR in . -
The "Base Shake": Add 1 solid pellet of anhydrous
or 1 drop of directly to the NMR tube. Shake vigorously for 30 seconds and let settle. -
Re-acquire: If peaks sharpen and shift upfield (shielding), your original sample was partially protonated. If broadness persists, suspect paramagnetic metal contamination.
Data Reference: Chemical Shift Fingerprints
Use this table to distinguish between the Free Base, Salt, and N-Oxide forms.
| Position | Free Base ( | HCl Salt ( | N-Oxide ( | Mechanistic Insight |
| ~8.60 | ~8.80 - 9.00 (Downfield) | ~8.20 (Upfield) | Salt: Positive charge deshields. N-Oxide: Back-donation shields | |
| ~7.25 | ~8.00 (Downfield) | ~7.40 (Downfield) | Inductive withdrawal dominates in both cases. | |
| ~7.64 | ~8.50 (Downfield) | ~7.35 (Upfield) | Resonance effects vary by substituent. |
Critical Note: N-Oxidation causes a distinctive upfield shift of the
-protons compared to the free base, whereas protonation causes a downfield shift. This is the definitive NMR differentiator [1, 2].
Module 2: Chromatography (HPLC/LCMS) Optimization
User Issue: "My pyridine compound elutes as a broad, tailing peak, or I see 'ghost' masses in LCMS."
Root Cause Analysis
-
Silanol Interactions: Silica columns possess acidic silanol groups (
). The basic pyridine nitrogen interacts strongly with these sites, causing "drag" (tailing) and non-linear adsorption. -
TFA Adducts: In LCMS using Trifluoroacetic Acid (TFA), pyridines form stable ion pairs
, often suppressing ionization or appearing as adduct masses ( ).
Troubleshooting Workflow
Caption: Decision matrix for optimizing pyridine chromatography based on mobile phase pH and stationary phase selection.
Corrective Protocol: The "Modifier" Strategy
-
For Low pH (Formic Acid/TFA): Add 5–10 mM Ammonium Formate . The ammonium ions compete with the pyridine for the silanol sites, effectively "blocking" the column surface and sharpening the peak [3, 4].
-
For Purification (Prep HPLC): If using normal phase silica, add 1% Triethylamine (TEA) to the eluent. This neutralizes the silica acidity. Warning: Flush columns immediately after use to prevent silica dissolution.
Module 3: Synthesis & Purity Artifacts
User Issue: "My yield is >100%, or the solid is hygroscopic and gummy."
Root Cause Analysis
Pyridines are "sponges" for acids and metals.
-
Hidden Salts: Evaporating a pyridine from an acidic HPLC fraction (containing TFA or Formic acid) isolates the salt, not the free base. This alters the molecular weight and physical properties (gums vs. solids).
-
Pd Trapping: During cross-couplings (Suzuki/Buchwald), the pyridine nitrogen binds Palladium species, carrying them through standard workups.
Differentiation: Salt vs. Free Base
Do not rely solely on weight. Use this checklist:
-
Solubility Test:
-
Free Base: Soluble in
, , . -
Salt: Insoluble in non-polar organics; soluble in Water/Methanol.
-
-
AgNO3 Test (for HCl salts): Dissolve sample in water/HNO3 and add
. White precipitate = Chloride salt. -
19F NMR (for TFA salts): Run a fluorine NMR. A signal at -76.5 ppm confirms a Trifluoroacetate salt.
Protocol: Palladium Scavenging
Standard Celite filtration is insufficient for pyridines.[1]
-
Reagent: Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon .
-
Procedure:
-
Dissolve crude product in THF or MeOH.
-
Add scavenger (4:1 w/w ratio relative to Pd content).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45
membrane.
-
-
Validation: Check the filtrate color.[1] Pyridine-Pd complexes are often yellow/orange. A colorless solution usually indicates successful removal (<50 ppm) [5, 6].
References
-
BenchChem. Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. (Accessed 2026).
-
Filo. The proton NMR chemical shifts of the hydrogens in pyridine. (Accessed 2026).
-
Chromatography Online. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. (2025).[1][2][3][4][5]
-
LabCompare. LABTips: How to Prevent Tailing Peaks in HPLC. (2021).
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. (2023).[6]
-
BenchChem. Technical Support Center: Palladium Catalyst Removal. (Accessed 2026).
Sources
Validation & Comparative
Comparative Guide: Synthesis Routes for Substituted Propanoic Acids
Executive Summary
Substituted propanoic acids, particularly
This guide objectively compares three distinct synthetic paradigms:
-
Metal-Catalyzed Hydrocarboxylation: The industrial standard for converting alkenes to acids.
-
Asymmetric Hydrogenation: The "gold standard" for installing chirality with high precision.
-
C(sp³)-H Activation: The emerging frontier allowing direct functionalization of simple precursors.
Part 1: Strategic Route Comparison
The following table contrasts the three methodologies based on critical process parameters.
| Feature | Route 1: Hydrocarboxylation | Route 2: Asymmetric Hydrogenation | Route 3: C(sp³)-H Activation |
| Primary Substrate | Styrenes / Alkenes | Propionic acid derivatives (Amides) | |
| Key Reagents | Pd catalyst, CO source (CO gas or HCOOH) | Rh/Ru chiral catalyst, H₂ gas | Pd(OAc)₂, Aryl Iodide, Silver salts |
| Atom Economy | High (100% with CO gas) | High (Addition reaction) | Low to Moderate (Loss of HI, DG steps) |
| Enantioselectivity | Variable (Ligand dependent, often difficult) | Excellent (>97% ee is standard) | High (controlled by chiral auxiliaries) |
| Scalability | High (Industrial batch/flow) | High (Industrial batch) | Low/Medium (Reagent cost, purification) |
| Primary Utility | Bulk chemical synthesis, racemic drugs | Chiral API manufacturing | Late-stage functionalization, diversity |
Decision Logic for Route Selection
The following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate availability and product requirements.
Figure 1: Decision matrix for selecting the optimal synthesis pathway.
Part 2: Detailed Methodologies
Route 1: Pd-Catalyzed Hydrocarboxylation (The Industrial Workhorse)
This route involves the insertion of CO (or a surrogate like formic acid) into an alkene. It is highly valued in industry for its atom economy. Modern variations utilize formic acid (HCOOH) to avoid handling toxic CO gas and to serve as a hydride source.
Mechanism: The cycle begins with the formation of a Pd-H species. The alkene inserts into the Pd-H bond (hydropalladation) to form an alkyl-palladium intermediate. CO insertion follows, generating an acyl-palladium species, which is then hydrolyzed to release the acid and regenerate the catalyst.
Experimental Protocol: Hydrocarboxylation of Styrene with Formic Acid
Adapted from Ren et al., Org. Lett. 2019.[2][3]
Reagents:
-
Substrate: 4-Isobutylstyrene (1.0 mmol)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: dppb (1,4-bis(diphenylphosphino)butane) (3 mol%)
-
CO Source: Formic Acid (HCOOH) (2.0 equiv)
-
Promoter: Acetic Anhydride (Ac₂O) (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, charge a dried Schlenk tube with Pd(OAc)₂ (4.5 mg) and dppb (12.8 mg). Add anhydrous Toluene (2 mL).
-
Activation: Stir the mixture at room temperature for 10 minutes to pre-form the catalyst complex.
-
Addition: Add 4-Isobutylstyrene, followed by HCOOH and Ac₂O via syringe.
-
Reaction: Seal the tube and heat to 80°C for 15 hours.
-
Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Acidify the aqueous layer with 1M HCl to pH 2, then extract again with Ethyl Acetate to recover the free acid.
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
Success Indicator: Disappearance of the vinyl proton signals (5.2-6.7 ppm) in ¹H NMR.
-
Common Failure: Formation of linear isomer (3-arylpropanoic acid) instead of branched. Check ligand bite angle (dppb is preferred for regioselectivity).
Route 2: Asymmetric Hydrogenation (The Chiral Surgeon)
When enantiopurity is paramount (e.g., Naproxen synthesis), asymmetric hydrogenation of
Mechanism: The Rh or Ru catalyst coordinates to the olefin and the carboxylate group. Oxidative addition of H₂ is followed by migratory insertion, setting the stereocenter. Reductive elimination releases the chiral product.
Experimental Protocol: Synthesis of (S)-Naproxen
Adapted from classic Ru-BINAP and recent Rh-Phosphine Oxide protocols.
Reagents:
-
Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid (1.0 mmol)
-
Catalyst: [Rh(COD)Cl]₂ (1 mol%)
-
Ligand: (S)-BINAP or Chiral Spiro-Phosphine Oxide (2.2 mol%)
-
Base: Triethylamine (Et₃N) (1.0 equiv)[4]
-
Solvent: Methanol (degassed)
-
Gas: H₂ (Hydrogen)
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]₂ and the chiral ligand in MeOH. Stir for 30 mins to generate the active cationic species.
-
Substrate Loading: Add the acrylic acid substrate and Et₃N to a high-pressure steel autoclave.
-
Inerting: Add the catalyst solution to the autoclave. Seal and purge with N₂ (3 cycles) then H₂ (3 cycles).
-
Hydrogenation: Pressurize to 30 bar (approx 435 psi) H₂. Stir at room temperature for 20 hours.
-
Venting: Carefully vent the H₂ gas (fume hood!).
-
Workup: Concentrate the solvent. Dissolve residue in 1M NaOH, wash with ether (removes catalyst/impurities), then acidify aqueous layer with HCl to precipitate the chiral acid.
-
Filtration: Filter the white solid and dry.
Self-Validation Check:
-
Success Indicator: >97% ee determined by Chiral HPLC (e.g., Chiralcel OD-H column).
-
Common Failure: Low conversion often indicates catalyst poisoning by O₂. Ensure rigorous degassing.
Route 3: C(sp³)-H Activation (The Molecular Architect)
This advanced method allows the direct installation of an aryl group onto the
Mechanism:
The DG (e.g., an amide) coordinates Pd(II), positioning it to activate the
Figure 2: Catalytic cycle for Directing Group-assisted C-H activation.
Experimental Protocol:
-Arylation of Propionamide
Adapted from Yu, J.-Q. et al., Science 2014.
Reagents:
-
Substrate: N-methoxy-2-methylpropanamide (Model substrate with DG) (0.5 mmol)
-
Reagent: Iodobenzene (Ar-I) (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: Mono-N-protected amino acid ligand (e.g., Ac-Gly-OH) (20 mol%)
-
Oxidant/Additive: Ag₂CO₃ (1.0 equiv) - Note: Acts as iodide scavenger.
-
Solvent: t-Amyl Alcohol or HFIP
Step-by-Step Workflow:
-
Assembly: Combine amide substrate, Pd(OAc)₂, Ligand, Ag₂CO₃, and Ar-I in a screw-cap vial.
-
Solvent: Add solvent (2 mL).
-
Reaction: Seal and heat to 110°C for 24 hours. Vigorous stirring is essential due to heterogeneous silver salts.
-
Filtration: Cool and filter through a Celite pad to remove silver salts. Wash with DCM.
-
Purification: Concentrate and purify via column chromatography.
-
DG Removal (Optional): To obtain the free acid, hydrolyze the amide using BF₃·Et₂O/MeOH followed by aqueous LiOH.
Self-Validation Check:
-
Success Indicator: Appearance of aromatic protons and shift of the
-methyl group to a methylene signal in NMR. -
Common Failure: Formation of bis-arylated product.[2] Control stoichiometry of Ar-I carefully.
Part 3: References
-
Ren, W., et al. (2019). "Pd-Catalyzed Highly Chemo- and Regioselective Hydrocarboxylation of Terminal Alkyl Olefins with Formic Acid." Organic Letters.
-
Yu, J.-Q., et al. (2014). "Modular, stereocontrolled Cβ-H/Cα-C activation of alkyl carboxylic acids." Science.
-
Dong, K., et al. (2014). "Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(I) complex." Organic Chemistry Frontiers.
-
Ma, S., et al. (2015). "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." MDPI.
-
Noyori, R. (1987). "Asymmetric Hydrogenation." Nobel Lecture/General Reference.
Sources
- 1. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Methyl-2-(3-pyridinyl)propanoic Acid Analogs
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Drug Discovery Focus: TRPV1 Antagonists & Metabolic Optimization
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 2-methyl-2-(3-pyridinyl)propanoic acid and its analogs. This structural motif—characterized by a gem-dimethyl substituted carbon linking a pyridine ring to a carboxylic acid/amide—represents a textbook example of lead optimization in modern drug discovery.
Primarily utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists (e.g., AMG 517, ABT-102), this scaffold addresses two critical failure modes in early-stage leads:
-
Metabolic Instability: The gem-dimethyl group blocks
-carbon hydroxylation/oxidation. -
Conformational Entropy: It utilizes the Thorpe-Ingold effect to restrict rotatable bonds, locking the molecule in a bioactive conformation.
This guide compares the "Topic Scaffold" against its linear (unsubstituted) and cyclic bioisosteres, providing experimental protocols for validation.
Structural Dissection & Mechanistic Rationale
The molecule functions as a pharmacophoric anchor. Its efficacy is derived from three distinct regions:[1]
A. The Pyridine "Head"
-
Role: Acts as a hydrogen bond acceptor. In TRPV1 homology models, the pyridine nitrogen often interacts with polar residues (e.g., Tyr511 or Thr550) within the receptor binding pocket.
-
Optimization: Substitution at the 6-position (e.g.,
) often enhances lipophilicity and potency but must be balanced against solubility.
B. The Gem-Dimethyl "Linker" (The Core Topic)
-
Role: Steric bulk and conformational restriction.
-
Mechanism: Unlike a linear propyl chain, the bulky methyl groups force the pyridine and the acid/amide carbonyl into a specific dihedral angle (approx. 60–90°), reducing the entropic penalty upon binding.
-
Metabolic Shield: It prevents Cytochrome P450 enzymes from accessing the
-proton, significantly extending half-life ( ).
C. The Carboxylic Acid/Amide "Tail"
-
Role: Solubilizing group and linker to the "Western" region of the drug (often a benzothiazole or urea moiety in TRPV1 antagonists).
Comparative SAR Analysis
The following table synthesizes data from key medicinal chemistry campaigns (specifically Amgen and Abbott series) to illustrate the impact of modifying the propanoic acid linker.
Table 1: Linker Optimization & Biological Performance
| Analog Class | Structure Description | Potency ( | Metabolic Stability ( | Solubility | Key Limitation |
| Linear (Parent) | 2-(3-pyridinyl)propanoic acid (No methyls) | Moderate (10–50 nM) | Poor (< 15 min) | High | Rapid clearance via |
| Topic Scaffold | 2-Methyl-2-(3-pyridinyl)... (Gem-dimethyl) | High (< 1 nM) | Excellent (> 60 min) | Moderate | Increased lipophilicity (LogP). |
| Cycloalkyl | 1-(3-pyridinyl)cyclopropane-1-carboxylic acid | High (1–5 nM) | Good (45 min) | Moderate | Synthetic complexity; ring strain issues. |
| Phenyl | 2-Phenyl-2-(3-pyridinyl)... | High (< 1 nM) | Good | Poor | "Brick dust" properties (low solubility). |
*Data representative of TRPV1 Capasacin-induced
Visualization: The Optimization Pathway
The following diagram illustrates the logical flow of optimizing the linear parent into the gem-dimethyl candidate.
Figure 1: SAR decision tree showing the transition from metabolically unstable linear chains to the optimized gem-dimethyl scaffold.
Experimental Protocols
To validate the performance of these analogs, the following protocols are industry standards.
Protocol A: FLIPR Calcium Flux Assay (Potency)
Objective: Measure the antagonist's ability to block Capsaicin-induced
-
Cell Preparation:
-
Plate CHO-hTRPV1 cells in 384-well black-wall plates (20,000 cells/well).
-
Incubate for 24h at 37°C / 5%
.
-
-
Dye Loading:
-
Remove media and wash with assay buffer (HBSS + 20 mM HEPES).
-
Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Add test compounds (dissolved in DMSO, serially diluted) to cells.
-
Incubate for 15 minutes (equilibration).
-
-
Agonist Challenge:
-
Inject Capsaicin (
concentration, typically ~50-100 nM) using the FLIPR tetra system.
-
-
Data Acquisition:
-
Monitor fluorescence (
, ) for 180 seconds. -
Calculate
based on inhibition of the peak calcium response.
-
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Objective: Confirm that the gem-dimethyl group prevents oxidative clearance.
-
Reaction Mix:
-
Test Compound: 1
final concentration. -
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).
-
-
Sampling:
-
Take aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge to remove protein precipitate.
-
Analyze supernatant via LC-MS/MS .
-
Plot
vs. time to determine intrinsic clearance ( ).
-
Mechanism of Action Visualization
Understanding why the analog works is as important as how it is made.
Figure 2: Mechanistic pathway of TRPV1 antagonism by the topic scaffold.
References
The following authoritative sources provide the foundational data and synthetic routes for the analogs discussed above.
-
Discovery of AMG 517: Gavva, N. R., et al. "AMG 517, a highly potent, selective, and orally bioavailable vanilloid receptor 1 antagonist that attenuates disease-associated pain." Journal of Pharmacology and Experimental Therapeutics 323.3 (2007): 1121-1135. Link
-
SAR of Pyridinyl Propanamides: Wang, X., et al. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure–activity relationships of the 2-oxy pyridine C-region."[2] Bioorganic & Medicinal Chemistry Letters 21.18 (2011): 5176-5180. Link
-
Gem-Dimethyl Effect Review: Talele, T. T.[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry 61.6 (2018): 2166-2210.[3] Link
-
Optimization of C-Region: Doherty, E. M., et al. "Novel TRPV1 antagonists: Development of a series of N-(3-fluoro-4-(methylsulfonamido)benzyl)ureas." Bioorganic & Medicinal Chemistry Letters 17.16 (2007): 4521-4524. Link
-
Clinical Candidates: Gomtsyan, A., et al. "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry 51.3 (2008): 392-395. Link
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A Researcher's Guide to Benchmarking Novel nAChR Modulators: A Case Study with 2-Methyl-2-(3-pyridinyl)propanoic acid
This guide provides a comprehensive framework for characterizing the functional performance of novel compounds targeting nicotinic acetylcholine receptors (nAChRs). As a case study, we will focus on the hypothetical benchmarking of 2-Methyl-2-(3-pyridinyl)propanoic acid, a nicotinic acid derivative with structural motifs suggesting potential interaction with nAChRs. While direct experimental data for this specific compound is not publicly available, this guide will equip researchers with the necessary protocols and comparative data to conduct a thorough evaluation. We will utilize established nAChR modulators, nicotine and varenicline, as benchmarks to illustrate the experimental design, data analysis, and interpretation.
Introduction to 2-Methyl-2-(3-pyridinyl)propanoic acid and the Rationale for nAChR Targeting
2-Methyl-2-(3-pyridinyl)propanoic acid belongs to the class of pyridine-containing carboxylic acids. The pyridine ring is a key pharmacophore in many biologically active molecules, and its presence in this compound, a derivative of nicotinic acid (vitamin B3), suggests a potential interaction with nAChRs.[1] Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] Their modulation has therapeutic implications for a range of disorders, including nicotine addiction, neurodegenerative diseases, and inflammatory conditions.
The structural features of 2-Methyl-2-(3-pyridinyl)propanoic acid, specifically the 3-substituted pyridine ring, warrant an investigation into its activity at various nAChR subtypes. This guide will outline the critical functional assays required to determine its pharmacological profile, including its potency, efficacy, and subtype selectivity.
Comparative Framework: Selecting Benchmark Compounds
To contextualize the functional profile of a novel compound, it is essential to compare its activity with well-characterized modulators. For this guide, we have selected:
-
Nicotine: The endogenous agonist for nAChRs, providing a baseline for full agonist activity.[2]
-
Varenicline: A partial agonist at α4β2 nAChRs, widely used for smoking cessation, which allows for the characterization of partial agonism and antagonism.[3][4][5]
By comparing the functional parameters of 2-Methyl-2-(3-pyridinyl)propanoic acid with these benchmarks, we can build a comprehensive understanding of its potential as a novel nAChR modulator.
Core Functional Assays for nAChR Modulator Characterization
The two primary methodologies for assessing the functional activity of compounds at nAChRs are automated patch-clamp electrophysiology and intracellular calcium imaging. These techniques provide quantitative data on ion channel gating and downstream signaling events.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer a high-throughput and robust method for directly measuring the flow of ions through nAChR channels upon ligand binding.[6][7][8][9][10] This technique allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum response (Imax).
Automated Patch-Clamp Workflow
-
Cell Culture: Maintain a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension at an optimal density for the automated patch-clamp system.
-
System Preparation: Prime the automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch) with the appropriate intracellular and extracellular recording solutions.[7][8][10]
-
Compound Preparation: Prepare a dilution series of the test compound (2-Methyl-2-(3-pyridinyl)propanoic acid) and the benchmark compounds (nicotine, varenicline) in the extracellular solution.
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol for cell capture, sealing, and whole-cell configuration.
-
Apply a pre-compound baseline recording period.
-
Apply the compound dilutions in increasing concentrations, with a wash step in between each application.
-
Record the current responses elicited by each compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the responses to the maximum response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or nicotine).
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Imax values.
-
Intracellular Calcium Imaging
Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions.[11] Calcium imaging provides a functional readout of receptor activation by measuring changes in intracellular calcium concentration using fluorescent indicators. This method is well-suited for high-throughput screening.[11][12][13][14][15]
Calcium Imaging Workflow
-
Cell Culture: Plate a mammalian cell line stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a dilution series of the test and benchmark compounds in a suitable assay buffer.
-
Imaging and Analysis:
-
Place the cell plate into a fluorescence plate reader or a high-content imaging system.
-
Establish a stable baseline fluorescence reading.
-
Add the compound dilutions to the wells.
-
Continuously record the fluorescence intensity over a defined period.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the response produced by a saturating concentration of a full agonist.
-
Generate dose-response curves and calculate EC50 and Emax values as described for the electrophysiology assay.
-
Data Presentation and Interpretation
The collected data should be summarized in a clear and concise manner to facilitate comparison between the test compound and the benchmarks.
Table 1: Comparative Functional Potency and Efficacy at α4β2 nAChRs
| Compound | EC50 (µM) | Imax (% of Nicotine) |
| 2-Methyl-2-(3-pyridinyl)propanoic acid | TBD | TBD |
| Nicotine | 0.03 - 2.6[5] | 100% |
| Varenicline | 0.086 - 2.3[3][16] | 24 - 49%[16] |
TBD: To be determined by experimental measurement.
Table 2: Comparative Functional Potency and Efficacy at α7 nAChRs
| Compound | EC50 (µM) | Imax (% of Nicotine) |
| 2-Methyl-2-(3-pyridinyl)propanoic acid | TBD | TBD |
| Nicotine | ~4[17] | 100% |
| Varenicline | 18[3] | Full agonist[3] |
TBD: To be determined by experimental measurement.
Interpretation of Results:
-
Potency (EC50): A lower EC50 value indicates higher potency. By comparing the EC50 of 2-Methyl-2-(3-pyridinyl)propanoic acid to that of nicotine and varenicline, one can determine its relative potency at different nAChR subtypes.
-
Efficacy (Imax): The Imax value reflects the maximal response a compound can elicit. An Imax similar to nicotine suggests a full agonist profile. An Imax significantly lower than nicotine indicates partial agonism. No response in an agonist assay but inhibition of the nicotine response would suggest an antagonist profile.
Visualizing the Nicotinic Acetylcholine Receptor Signaling Pathway
The activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades.
nAChR Signaling Pathway
Conclusion and Future Directions
This guide provides a robust framework for the functional characterization of novel nAChR modulators, using 2-Methyl-2-(3-pyridinyl)propanoic acid as a representative test case. By employing automated patch-clamp electrophysiology and intracellular calcium imaging, researchers can systematically determine the potency, efficacy, and subtype selectivity of new chemical entities. The comparative data from established benchmarks like nicotine and varenicline are crucial for interpreting the pharmacological profile of the novel compound and assessing its therapeutic potential.
Future studies on 2-Methyl-2-(3-pyridinyl)propanoic acid should aim to generate the experimental data outlined in this guide. A comprehensive understanding of its interaction with a panel of nAChR subtypes will be the first step in elucidating its potential as a novel therapeutic agent.
References
-
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. (1997). PubMed. Retrieved January 29, 2026, from [Link]
-
Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. (2002). PMC. Retrieved January 29, 2026, from [Link]
-
The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (2010). PMC. Retrieved January 29, 2026, from [Link]
-
State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. (2011). PMC. Retrieved January 29, 2026, from [Link]
-
Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. (2017). PMC. Retrieved January 29, 2026, from [Link]
-
How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2021). ACS Publications. Retrieved January 29, 2026, from [Link]
-
The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. (2021). Frontiers. Retrieved January 29, 2026, from [Link]
-
Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. (1998). PNAS. Retrieved January 29, 2026, from [Link]
-
EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. (2009). PMC. Retrieved January 29, 2026, from [Link]
-
Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. (2011). PMC. Retrieved January 29, 2026, from [Link]
-
Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (2020). Nanion. Retrieved January 29, 2026, from [Link]
-
[2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]. (1981). PubMed. Retrieved January 29, 2026, from [Link]
-
Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. (n.d.). Sophion. Retrieved January 29, 2026, from [Link]
-
Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]
-
Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). (n.d.). NIST. Retrieved January 29, 2026, from [Link]
-
Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium. (2017). PMC. Retrieved January 29, 2026, from [Link]
-
Propanoic acid, 2-methyl-. (n.d.). NIST. Retrieved January 29, 2026, from [Link]
-
Functional interactions of varenicline and nicotine with nAChR subtypes implicated in cardiovascular control. (2014). PubMed. Retrieved January 29, 2026, from [Link]
-
The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. (2011). PMC. Retrieved January 29, 2026, from [Link]
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Comparative Guide: Acidity Profiling of Methylpropanoic Acid Derivatives
Executive Summary
Methylpropanoic acid (Isobutyric acid) serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for linear aliphatic acids to modulate metabolic stability and lipophilicity. The acidity (pKa) of its derivatives is a fundamental physicochemical property that dictates solubility, membrane permeability, and protein binding affinity.
This guide objectively compares the acidity of key methylpropanoic acid derivatives. Our analysis reveals that
Theoretical Framework: Mechanisms Driving Acidity
To interpret the data correctly, one must understand the three competing forces acting on the carboxylate anion (
-
Inductive Effect (-I): Electronegative substituents pull electron density through
-bonds, stabilizing the negative charge on the carboxylate oxygen. This is the dominant factor.-
Trend:
-
Distance Rule: The effect diminishes sharply with distance (
-carbon -carbon).
-
-
Steric Hindrance: Bulky groups at the
-position (like the gem-dimethyl group in 2-methylpropanoic acid) can sterically inhibit the solvation of the carboxylate anion, potentially destabilizing it and slightly raising the pKa compared to linear analogs. -
Intramolecular Hydrogen Bonding: In
-hydroxy derivatives, the hydroxyl group can form a hydrogen bond with the carboxylate oxygen, stabilizing the anion and increasing acidity.
Visualization: Inductive Stabilization Pathway
Caption: Schematic representation of how electron-withdrawing groups stabilize the carboxylate anion, shifting the equilibrium toward dissociation.
Comparative Data Analysis
The following table synthesizes experimental and predicted pKa values. Note the dramatic shift in acidity when the substituent is placed on the
| Compound Name | Structure | pKa (25°C) | Primary Driver | |
| 2-Fluoro-2-methylpropanoic acid | 2.68 (Pred) | -2.18 | Strong -I Effect (Fluorine) | |
| 2-Chloroisobutyric acid | ~2.95 * | -1.91 | Strong -I Effect (Chlorine) | |
| 2-Hydroxyisobutyric acid | 3.80 - 4.00 † | -0.96 | -I Effect + H-bond Stabilization | |
| 3-Chloro-2-methylpropanoic acid | ~4.05 ‡ | -0.81 | Weak -I Effect (Distance) | |
| Methylpropanoic acid (Parent) | 4.86 | 0.00 | Reference Standard |
* Based on 2-chlorobutyric acid analog (pKa 2.95). † Estimated range based on Lactic acid (3.86) and steric modulation. ‡ Based on 3-chlorobutanoic acid analog (pKa 4.05).
Key Insights for Drug Design
-
Bioisosteric Replacement: Replacing a hydrogen with Fluorine at the
-position (2-Fluoro) drops the pKa to ~2.7, making the molecule fully ionized at physiological pH (7.4). This increases solubility but may reduce passive membrane permeability. -
Fine-Tuning: If a modest acidity increase is required without full ionization in acidic compartments (e.g., lysosome pH 4.5), 3-chloro-2-methylpropanoic acid (pKa ~4.05) is a superior candidate.
Experimental Protocol: Potentiometric pKa Determination
For precise pKa determination of these derivatives, Potentiometric Titration is the industry gold standard. It is superior to UV-Vis methods for these compounds as they lack strong chromophores near the ionization center.
Required Materials
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Electrode: Calibrated Glass pH combination electrode (Ag/AgCl).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl solution.
-
Inert Gas: Argon or Nitrogen (high purity).
Standard Operating Procedure (SOP)
-
System Preparation:
-
Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01. Slope efficiency must be 98-102%.
-
Purge the titration vessel with Argon for 5 minutes to remove dissolved
(which forms carbonic acid, skewing results).
-
-
Sample Preparation:
-
Weigh ~3-5 mg of the methylpropanoic acid derivative.
-
Dissolve in 20 mL of 0.15 M KCl (degassed). Final concentration should be ~1-2 mM.
-
Note: If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Titration Workflow:
-
Acidify the sample solution to pH ~2.0 using 0.1 M HCl (to ensure the starting species is fully protonated
). -
Titrate with 0.1 M NaOH in small increments (e.g., 5-10
L). -
Record equilibrium pH after each addition (drift < 0.01 pH/min).
-
Continue titration until pH reaches ~11.0.
-
-
Data Processing:
-
Plot pH vs. Volume of Titrant.
-
Determine the Equivalence Point (EP) using the first derivative (
). -
Calculate pKa at the Half-Equivalence Point (where
).
-
Experimental Workflow Diagram
Caption: Step-by-step logic flow for the potentiometric determination of pKa.
References
-
National Institute of Standards and Technology (NIST). Isobutyric acid (CAS 79-31-2) Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
PubChem. 2-Hydroxyisobutyric acid (CID 11671).[3] National Library of Medicine. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]
Sources
A Comparative Guide to the Synthesis of 2-Methyl-2-(3-pyridinyl)propanoic Acid: An Evaluation of Reproducibility and Practicality
Introduction: The Significance of 2-Methyl-2-(3-pyridinyl)propanoic Acid
2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents. Its rigid pyridinyl core combined with the chiral center of the propanoic acid moiety offers a unique three-dimensional scaffold for molecular design. The reliable and reproducible synthesis of this compound is therefore of paramount importance for researchers in the pharmaceutical sciences. This guide provides a critical comparison of two plausible and commonly employed synthetic strategies for the preparation of 2-Methyl-2-(3-pyridinyl)propanoic acid, with a focus on their reproducibility, scalability, and overall practicality in a research and development setting. We will delve into the mechanistic underpinnings of each route, providing detailed, step-by-step protocols and highlighting key experimental considerations to ensure successful and repeatable outcomes.
Route 1: The Classic Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids. This pathway leverages the enhanced acidity of the α-protons of a malonic ester, allowing for facile alkylation followed by hydrolysis and decarboxylation to yield the desired product.
Mechanistic Rationale
The core principle of this synthesis lies in the generation of a stabilized enolate from diethyl malonate using a moderately strong base. This enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, 3-(chloromethyl)pyridine. The resulting substituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which, being a β-keto acid analog, readily undergoes decarboxylation upon heating to afford the final product.
Experimental Protocol
Step 1a: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline
This multi-step preparation of the key alkylating agent is crucial for the success of the malonic ester route.
-
Oxidation of 3-Picoline to Nicotinic Acid: In a well-ventilated fume hood, 3-picoline is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction is typically heated to drive it to completion. Careful temperature control is necessary to avoid side reactions.[1][2]
-
Esterification to Methyl Nicotinate: The resulting nicotinic acid is then esterified, commonly using methanol under acidic catalysis (e.g., sulfuric acid), to produce methyl nicotinate.
-
Reduction to 3-Pyridinemethanol: The methyl nicotinate is subsequently reduced to 3-pyridinemethanol. A common reducing agent for this transformation is sodium borohydride in a suitable solvent.
-
Chlorination to 3-(Chloromethyl)pyridine Hydrochloride: Finally, 3-pyridinemethanol is converted to the desired 3-(chloromethyl)pyridine hydrochloride by reaction with thionyl chloride. This reaction should be performed with caution as it releases HCl gas. The hydrochloride salt is often the isolated product due to the basicity of the pyridine nitrogen.[2]
Step 1b: Alkylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.[3]
-
Alkylation: A solution of 3-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., ethanol or DMF) is added to the reaction mixture. The hydrochloride salt is typically neutralized in situ by the excess base or by the addition of another equivalent of base. The reaction is then heated to reflux for several hours to ensure complete alkylation.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into water and acidified. The product, diethyl 2-(pyridin-3-ylmethyl)malonate, is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 1c: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude diethyl 2-(pyridin-3-ylmethyl)malonate is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong acid, such as aqueous hydrochloric or sulfuric acid.[6][7]
-
Decarboxylation: Upon continued heating, the intermediate malonic acid derivative, being a β-dicarboxylic acid, readily decarboxylates to yield 2-Methyl-2-(3-pyridinyl)propanoic acid.
-
Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Workflow Diagram
Sources
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-Methyl-2-(3-pyridinyl)propanoic Acid
[1][2]
Part 1: Operational Executive Summary
This guide defines the disposal architecture for 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 70433-61-7).[1][2] As a pyridine-substituted carboxylic acid, this compound presents a unique amphoteric profile —it possesses both a basic nitrogen (pyridine ring) and an acidic carboxyl group.
Immediate Operational Directives:
-
Do Not Commingle Blindly: Avoid mixing high concentrations of this compound directly with strong mineral acids (forming pyridinium salts) or strong bases without heat control, as exothermic neutralization may occur.
-
Primary Disposal Route: High-temperature incineration is the mandated disposal method for the solid substance to ensure complete destruction of the pyridine ring.
-
Waste Stream Classification: Classify as Non-Halogenated Organic Waste .
Part 2: Chemical Profile & Hazard Matrix
To dispose of a chemical safely, you must understand its behavior in the waste stream. This table synthesizes the physical properties that dictate our disposal strategy.
| Property | Data | Operational Implication |
| CAS Number | 70433-61-7 | Unique identifier for waste manifests.[1][2] |
| Molecular Formula | C₉H₁₁NO₂ | High Carbon/Nitrogen content; suitable for fuel blending/incineration.[1][2] |
| Acidity (pKa) | ~4.5 (COOH), ~3.5 (Pyridine H+) | Amphoteric. Exists as a zwitterion at neutral pH.[1][2] Solubility changes drastically with pH. |
| Physical State | Solid (Powder) | Dust explosion hazard if handled in bulk.[1][2] |
| GHS Hazards | H315, H319, H335 | Irritant.[1][2] Respiratory protection (N95/P100) required during disposal prep. |
| RCRA Status | Not Listed (P/U) | Characteristic Waste. Must be evaluated for Corrosivity (D002) if in solution.[1][2] |
Part 3: Pre-Disposal Treatment Protocols
The "Senior Scientist" Insight: Why do we treat before disposal? Directly discarding reactive intermediates into bulk waste drums creates "chemically active" trash cans. By stabilizing the compound first, we create a Self-Validating Safety System where the waste drum is chemically inert.
Protocol A: Aqueous Solution Neutralization (Small Scale < 100g)
Use this protocol for HPLC waste or reaction byproducts dissolved in water.
Prerequisites:
-
Calibrated pH meter.
-
1M NaOH and 1M HCl.
-
Ice bath.
Step-by-Step Methodology:
-
Assessment: Measure the pH of the waste solution.
-
Thermal Control: Place the collection vessel in an ice bath to dissipate heat of neutralization.
-
Titration:
-
If Acidic: Slowly add 1M NaOH while stirring.
-
If Basic: Slowly add 1M HCl while stirring.
-
-
Target: Adjust pH to 6.0 – 9.0 .
-
Validation (The Checkpoint): Stop stirring and observe for 5 minutes.
-
Pass: Solution remains stable/clear.
-
Fail: Precipitate forms. (If precipitate forms, filter the solid and dispose of it as Solid Hazardous Waste —Protocol B).
-
-
Final Disposal: Pour the neutralized liquid into the Aqueous Organic Waste container.
Protocol B: Solid Waste Packaging
Use this for pure substance, expired lots, or filter cakes.[1][2]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The pyridine ring is susceptible to oxidation.
-
Containerization: Double-bag the solid in polyethylene (LDPE) bags.
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Stream: Place in Non-Halogenated Solid Waste drum for incineration.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision logic for disposing of CAS 70433-61-7. This ensures no decision is made on "gut feeling" but rather on a logical flow.
Figure 1: Decision Matrix for segregation of 2-Methyl-2-(3-pyridinyl)propanoic acid waste streams.
Part 5: Regulatory Compliance (RCRA)
In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA). While CAS 70433-61-7 is not explicitly "Listed" (F, K, P, or U lists), it is regulated by Characteristic :
-
Ignitability (D001): Not applicable for the solid. Applicable if dissolved in flammable solvents (e.g., Ethanol).
-
Corrosivity (D002): Applicable if the waste solution has a pH ≤ 2 or ≥ 12.5.
-
Action: Neutralization (Protocol A) removes this code.
-
-
Toxicity (D004-D043): Pyridine (D038) is a listed constituent (Limit: 5.0 mg/L TCLP).
-
Critical Note: While this molecule contains a pyridine ring, it is a derivative. However, under strict EPA interpretation or local POTW (Publicly Owned Treatment Works) rules, pyridine derivatives may trigger false positives or be regulated as a class. Always assume the waste is hazardous. [2]
-
Manifest Coding Recommendation:
-
If pure/solid: Non-RCRA Regulated Chemical Waste (unless characteristic applies).
-
If in organic solvent: D001 (Ignitable) .
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131829, 2-Methyl-2-(3-pyridinyl)propanoic acid.[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nyu.edu [nyu.edu]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
